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  • Product: Sodium (~35~Cl)chloride
  • CAS: 20510-55-8

Core Science & Biosynthesis

Foundational

The Definitive Guide to Chlorine-35 NMR Chemical Shift Referencing: Methodologies, Mechanisms, and Standards

As a Senior Application Scientist navigating the complexities of multinuclear magnetic resonance, I frequently encounter the analytical hurdles associated with quadrupolar nuclei. Chlorine-35 ( 35 Cl) NMR is a powerful,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of multinuclear magnetic resonance, I frequently encounter the analytical hurdles associated with quadrupolar nuclei. Chlorine-35 ( 35 Cl) NMR is a powerful, albeit challenging, technique utilized extensively in drug development, materials science, and inorganic chemistry. This whitepaper provides an in-depth, mechanistic guide to 35 Cl NMR chemical shift referencing, focusing on the IUPAC-recommended standard: 0.1 M NaCl.

Here, we will move beyond mere procedural steps to explore the causality behind experimental choices, ensuring that your analytical workflows are both robust and self-validating.

The Mechanistic Basis of 35 Cl NMR: The Quadrupolar Challenge

To understand the referencing standards, we must first understand the nucleus. Chlorine possesses two NMR-active isotopes: 35 Cl and 37 Cl. Both are quadrupolar nuclei with a spin quantum number of I=3/2 . While 35 Cl is generally preferred due to its higher natural abundance (75.78%) and higher relative sensitivity, it presents significant spectroscopic challenges.

The nucleus possesses an electric quadrupole moment ( Q=−8.16 fm2 ). When a 35 Cl nucleus is placed in an asymmetric electronic environment—such as a covalent C-Cl bond in an active pharmaceutical ingredient (API)—the interaction between the nuclear quadrupole moment and the local Electric Field Gradient (EFG) causes highly efficient spin-spin ( T2​ ) relaxation. This rapid relaxation manifests spectroscopically as massive line broadening, often spanning thousands of Hertz[1].

Consequently, a reliable chemical shift reference must possess a highly symmetric local electronic environment where the EFG is effectively zero, thereby nullifying the quadrupolar interaction and yielding a sharp, easily identifiable resonance.

Establishing the Universal Standard: 0.1 M NaCl in D 2​ O

The International Union of Pure and Applied Chemistry (IUPAC) unified scale recommends referencing all 35 Cl NMR spectra to a 0.1 M solution of sodium chloride (NaCl) in D 2​ O (or H 2​ O), setting its isotropic chemical shift ( δiso​ ) to exactly 0.0 ppm[2].

The Causality Behind the Standard

Why specifically 0.1 M NaCl?

  • Symmetry and Linewidth: In a dilute aqueous solution, NaCl fully dissociates. The hydrated chloride anion, [Cl(H2​O)6​]− , adopts a highly symmetric, octahedral-like hydration shell. This dynamic symmetry averages the EFG to zero, resulting in an exceptionally narrow resonance line (typically ~10 Hz)[1].

  • Concentration Dependence: Chemical shifts are highly sensitive to concentration. At higher concentrations (e.g., 1.0 M or 5.0 M), the probability of forming solvent-separated ion pairs and direct contact ion pairs increases. These interactions perturb the symmetric hydration sphere, inducing minor EFGs and causing concentration-dependent chemical shift drifts[3]. The 0.1 M concentration provides an ideal balance: it is dilute enough to approximate infinite dilution behavior while remaining concentrated enough to yield a strong signal-to-noise ratio (SNR) in a single scan.

  • Solvent Isotope Effects: D 2​ O is utilized to provide a stable deuterium lock signal for the spectrometer. While there is a minor solvent isotope effect between H 2​ O and D 2​ O (+4.67 ppm shift difference in some highly concentrated regimes), the 0.1 M NaCl in D 2​ O system remains the universally accepted 0.0 ppm anchor[3].

Overcoming Hardware Limitations: Acoustic Ringing

A critical hardware limitation in 35 Cl NMR is its low gyromagnetic ratio, resulting in a low Larmor frequency (~39.2 MHz at a standard 9.4 T magnetic field)[4].

When a high-power radiofrequency (RF) pulse is applied at these low frequencies, it generates acoustic standing waves within the probe's RF coils and surrounding metal shielding. This phenomenon, known as acoustic probe ringing , creates an intense, rolling baseline distortion in the initial milliseconds of signal acquisition. Because quadrupolar 35 Cl signals in target samples are often broad and decay rapidly (short T2∗​ ), the true signal is frequently buried beneath this ringing artifact[1].

To circumvent this, we employ spin-echo (Hahn Echo) or ARING pulse sequences. By introducing a delay ( τ ) before acquisition, the acoustic ringing is allowed to dissipate, while a 180° pulse refocuses the nuclear spin magnetization for clean detection.

HahnEcho P90 90° Excitation Pulse D1 Delay (τ1) Ringing Decay P90->D1 P180 180° Refocusing Pulse D1->P180 D2 Delay (τ2) Spin Refocusing P180->D2 ACQ Acquisition (Echo Signal) D2->ACQ

Hahn Echo pulse sequence to suppress acoustic probe ringing in 35Cl NMR.

Self-Validating Experimental Protocols

To ensure scientific integrity, your referencing workflow must be self-validating. The following protocols guarantee that your spectrometer is optimally tuned before any complex sample is analyzed.

Protocol A: Liquid-State 35 Cl NMR Referencing
  • Standard Preparation: Dissolve precisely 5.84 mg of high-purity (99.99% trace metals basis) NaCl in 1.0 mL of D 2​ O to achieve a 0.1 M concentration. Transfer to a high-quality 5 mm NMR tube[5].

  • Probe Tuning & Matching: Insert the sample and tune the broadband (X) channel to the 35 Cl Larmor frequency.

  • Validation Checkpoint (Shimming): Acquire a single-scan spectrum using a standard 90° pulse (typically 10–20 µs). Self-Validation: Measure the full width at half maximum (FWHM) of the resulting peak. It must be ≤ 15 Hz[1]. If the peak is broader, your B0​ field homogeneity is poor; re-shim the magnet using the 2 H lock signal before proceeding.

  • Referencing: Set the chemical shift of the peak maximum to exactly 0.0 ppm[2].

  • Sample Acquisition: Swap the reference for your target sample. If your target contains covalent C-Cl bonds, switch from a single-pulse sequence to a Hahn Echo sequence to bypass probe ringing.

Workflow N1 1. Prepare Reference 0.1 M NaCl in D2O N2 2. Tune & Match ~39.2 MHz at 9.4T N1->N2 N3 3. Pulse Calibration Determine 90° Pulse N2->N3 N4 4. Standard Acquisition Set δ = 0.0 ppm N3->N4 N5 5. Sample Acquisition Run Hahn Echo Sequence N4->N5 N6 6. Data Processing Apply LB & Phase Correct N5->N6

Workflow for 35Cl NMR referencing and sample acquisition.

Protocol B: Solid-State NMR (SSNMR) Referencing

For solid-state applications, such as analyzing powdered APIs or ionic liquids, liquid references are impractical. Instead, finely ground solid NaCl is used.

  • Lattice Symmetry: Solid NaCl crystallizes in a face-centered cubic (fcc) lattice. Because the local environment is perfectly cubic, the EFG is zero, allowing for the observation of a relatively narrow central transition under Magic Angle Spinning (MAS)[4].

  • Referencing the Solid: The isotropic chemical shift of solid NaCl is not 0 ppm. Due to differences in electronic shielding between the crystal lattice and the aqueous hydration sphere, solid NaCl resonates at -41.11 ppm relative to the 0.1 M NaCl(aq) standard[6].

  • High-Field Advantage: To further minimize second-order quadrupolar broadening in solid samples, we strongly recommend acquiring data at ultra-high magnetic fields (e.g., 18.8 T or 21.1 T)[5].

Quantitative Reference Data

To aid in rapid assay development and data verification, the following tables summarize the critical quantitative parameters for 35 Cl NMR.

Table 1: Key NMR Properties of Chlorine Isotopes

IsotopeSpin ( I )Natural Abundance (%)Gyromagnetic Ratio ( γ , 107 rad T −1 s −1 )Quadrupole Moment ( Q , fm 2 )Relative Sensitivity (vs 1 H)
35 Cl 3/275.782.624-8.16 4.70×10−3
37 Cl 3/224.222.184-6.43 2.71×10−3

Table 2: 35 Cl Chemical Shift Reference Standards

Standard MaterialStateConcentrationIsotropic Chemical Shift ( δiso​ , ppm)Typical LinewidthApplication
NaCl in D 2​ O Liquid0.1 M0.0 (Primary IUPAC)~10 HzLiquid-state NMR, Unified Scale Anchor
Solid NaCl SolidN/A-41.11 (vs 0.1 M NaCl)MAS dependentSolid-State NMR (SSNMR) Calibration

Applications in Pharmaceutical Development

The rigorous referencing of 35 Cl NMR spectra is not merely an academic exercise; it is a critical regulatory and analytical tool in drug development. Over 50% of commercially available APIs are formulated as salts, with hydrochlorides being the most prevalent[4].

By accurately referencing to the NaCl standard, scientists can extract precise Chemical Shift Anisotropy (CSA) and EFG tensor parameters. Because these parameters are exquisitely sensitive to the local hydrogen-bonding environment (e.g., N−H⋯Cl− interactions), 35 Cl SSNMR serves as a definitive fingerprinting technique. It allows researchers to unambiguously distinguish between different polymorphic forms of a drug, monitor phase transitions during tableting, and ensure batch-to-batch consistency without relying solely on X-ray diffraction[4].

References

  • Nutraceuticals in Bulk and Dosage Forms: Analysis by 35Cl and 14N Solid-State NMR and DFT Calculations - ACS Publications URL:[Link]

  • 35Cl Solid-State NMR of Halide Ionic Liquids at Ultrahigh Fields - ACS Publications URL:[Link]

  • Exploring Systematic Discrepancies in DFT Calculations of Chlorine Nuclear Quadrupole Couplings - ACS Publications URL:[Link]

  • 35Cl NMR spectra - NMR Wiki Q&A Forum - NMR Wiki URL:[Link]

  • Multinuclear Magnetic Resonance Study of Sodium Salts in Water Solutions - Semantic Scholar URL:[Link]

  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001) - IUPAC URL:[Link]

Sources

Exploratory

thermodynamic stability of isotope-enriched sodium (35Cl)chloride

Thermodynamic Stability and Physicochemical Profiling of Isotope-Enriched Sodium ( 35 Cl) Chloride: A Technical Guide Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of Isotope-Enriched Sodium ( 35 Cl) Chloride: A Technical Guide

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

Isotope-enriched sodium chloride, specifically Na 35 Cl, occupies a critical niche in advanced physicochemical profiling, nuclear engineering, and structural spectroscopy. While natural sodium chloride comprises approximately 75.78% 35 Cl and 24.22% 37 Cl[1], isolating the 35 Cl isotopologue fundamentally alters the material's quantum mechanical and thermodynamic behavior. This whitepaper elucidates the thermodynamic stability of Na 35 Cl, providing a rigorous framework for understanding and utilizing this enriched compound in extreme and high-precision environments.

Thermodynamic Causality: The Isotope Effect

The thermodynamic stability of Na 35 Cl is governed by the mass-dependent dynamics of its crystal lattice. As a Senior Application Scientist, it is crucial to look beyond classical bulk properties and understand the quantum mechanical causality driving these effects:

The Bigeleisen-Mayer Framework & Zero-Point Energy (ZPE)

The thermodynamic differences between isotopologues are elegantly described by the 2[2], which calculates the reduced partition function ratio. In the solid state, replacing natural chlorine with pure 35 Cl decreases the reduced mass ( μ ) of the Na-Cl harmonic oscillator. This reduction in mass increases the vibrational frequency ( ν ), which subsequently elevates the Zero-Point Energy ( EZPE​=21​hν ). Because ZPE acts in opposition to the attractive potential well of the lattice, Na 35 Cl possesses a marginally lower absolute cohesive lattice energy than its heavier 37 Cl counterpart. However, this difference is on the order of Joules per mole and does not compromise macroscopic chemical stability.

Heat Capacity ( Cp​ ) and the Debye Model

At low temperatures, the molar heat capacity of a crystalline solid is dictated by its Debye temperature ( ΘD​ ), which is inversely proportional to the square root of the isotopic mass ( ΘD​∝M−1/2 ). Because 35 Cl is lighter than the natural isotopic average (35.45 amu), Na 35 Cl exhibits a higher ΘD​ . Consequently, it requires slightly more thermal energy to populate its phonon states, resulting in a lower Cp​ at cryogenic temperatures compared to natural NaCl.

Nuclear Stability in Extreme Environments

Beyond classical thermodynamics, Na 35 Cl exhibits distinct nuclear thermodynamic behavior. In high-flux environments like3[3], 35 Cl is susceptible to (n,p) activation, transmuting into 36 S. This transmutation alters the redox potential of the molten salt, driving severe corrosion of transition metal alloys[1]. Understanding the baseline thermodynamic stability of Na 35 Cl is therefore critical for isolating radiochemical degradation pathways from pure thermal degradation.

Quantitative Data Presentation

The following table summarizes the key physicochemical and thermodynamic divergences between natural NaCl and its enriched isotopologues.

PropertyNatural NaClNa 35 Cl (Enriched)Na 37 Cl (Enriched)
Isotopic Composition ~75.78% 35 Cl, ~24.22% 37 Cl>99.0% 35 Cl>99.0% 37 Cl
Average Mass (Cl) 35.45 amu34.97 amu36.97 amu
Coherent Neutron Scattering Length ( bCl​ ) 9.577 fm11.56 fm3.51 fm
Relative Debye Temperature ( ΘD​ ) BaselineHighest ( ∝M−1/2 )Lowest ( ∝M−1/2 )
Zero-Point Energy (ZPE) BaselineHighestLowest
Primary Scientific Application General ChemistryStructural SpectroscopyNuclear Engineering (MSRs)

Data derived from neutron diffraction and molten salt characterization studies[1][4].

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of Na 35 Cl, experimental workflows must eliminate artifacts caused by isotopic impurities or hydration. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis and Isotopic Validation of Na 35 Cl

Causality: Even a 1% contamination of 37 Cl alters the coherent neutron scattering length by ~0.08 fm, which is sufficient to introduce mathematical artifacts when deriving partial structure factors. Therefore, synthesis must be tightly coupled with High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS).

  • Precursor Neutralization: Slowly titrate isotopologue-pure H35Cl (acquired via gas centrifugation) with high-purity, carbonate-free NaOH in a controlled argon atmosphere to prevent CO2​ absorption.

  • Crystallization: Evaporate the solvent under vacuum at 80°C. Desiccate the resulting Na 35 Cl crystals over P2​O5​ for 48 hours to eliminate interstitial water, which would skew heat capacity measurements.

  • Validation (The Self-Check): Dissolve a 1 mg aliquot in 2% HNO3​ and analyze via HR-ICP-MS. The protocol may only proceed to thermodynamic profiling if the 35 Cl: 37 Cl ratio exceeds 99:1.

Protocol 2: Thermodynamic Profiling and Structural Mapping

Causality: Macroscopic thermodynamic data (DSC) must be correlated with microscopic structural data (Neutron Diffraction) to fully validate the Bigeleisen-Mayer isotope effect.

  • Cryogenic Differential Scanning Calorimetry (Cryo-DSC): Seal 10 mg of anhydrous Na 35 Cl in an aluminum pan. Sweep from 4 K to 300 K at a rate of 2 K/min. Extract the Cp​ curve and calculate the Debye temperature ( ΘD​ ). Compare against a natural NaCl standard run under identical conditions to isolate the mass-dependent heat capacity shift.

  • Neutron Diffraction: Load the Na 35 Cl sample into a vanadium cylindrical container. Expose to a neutron beam (e.g., λ=0.6956 Å)[4].

  • Validation (The Self-Check): Utilize the 4 ( b35Cl​=11.56 fm vs b37Cl​=3.51 fm) to isolate the Cl-Cl and Na-Cl partial pair-distribution functions[4]. If the derived coordination numbers deviate from the theoretical rocksalt lattice, the sample has either absorbed moisture (forming hydrates) or contains structural defects, invalidating the DSC data.

Visualizations

G N1 Isotopic Substitution (Natural Cl → 35Cl) N2 Reduced Mass Shift (μ decreases) N1->N2 N3 Vibrational Frequency Shift (ν increases) N2->N3 N4 Zero-Point Energy (ZPE) Expansion N3->N4 N5 Debye Temperature (Θ_D) Elevation N3->N5 N6 Macroscopic Thermodynamics (Cp, Volume, Lattice Energy) N4->N6 N5->N6

Fig 1. Bigeleisen-Mayer thermodynamic isotope effect pathway for Na35Cl.

G S1 1. Synthesis (H35Cl + NaOH) S2 2. Validation (HR-ICP-MS) S1->S2 S3 3. Thermal Profiling (Cryo-DSC) S2->S3 S4 4. Structural Mapping (Neutron Diffraction) S3->S4

Fig 2. Self-validating experimental workflow for Na35Cl thermodynamic profiling.

References

  • Source: Preprints.
  • Structure of molten NaCl and the decay of the pair-correlations Source: AIP Publishing URL
  • Molten Salt Chemistry Workshop Source: GovInfo URL
  • Source: University of Illinois (J. Am. Chem. Soc.)

Sources

Foundational

crystal structure and lattice dynamics of sodium (35Cl)chloride

An In-Depth Technical Guide to the Crystal Structure and Lattice Dynamics of Sodium (³⁵Cl)Chloride Executive Overview Sodium chloride (NaCl) is often perceived as a simple, textbook ionic solid. However, in advanced phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Lattice Dynamics of Sodium (³⁵Cl)Chloride

Executive Overview

Sodium chloride (NaCl) is often perceived as a simple, textbook ionic solid. However, in advanced pharmaceutical development and materials science, its role as a critical excipient and stabilizing agent demands rigorous atomic-level characterization. By isolating the ³⁵Cl isotope (which naturally comprises ~75% of chlorine), researchers can eliminate isotopic mass disorder and quadrupolar signal convolution. This whitepaper, written from the perspective of a Senior Application Scientist, explores the crystallographic foundation, phonon dispersion mechanics, and solid-state nuclear magnetic resonance (SSNMR) behavior of Na³⁵Cl. The insights provided here are designed to help drug development professionals leverage lattice dynamics and local symmetry to probe Active Pharmaceutical Ingredient (API)-excipient interactions, formulation stability, and polymorphism.

Crystallographic Foundation of Na³⁵Cl

The macroscopic stability of a pharmaceutical formulation often relies on the microscopic rigidity of its excipients. Na³⁵Cl crystallizes in a highly symmetric face-centered cubic (FCC) lattice, belonging to the space group Fm-3m (No. 225)[1]().

Structural Causality: The structure is dictated by the electrostatic interactions and the ionic radii ratio between Na⁺ (1.02 Å) and Cl⁻ (1.81 Å). Each sodium ion is octahedrally coordinated by six chloride ions, and vice versa, creating a continuous 3D ionic lattice. The lattice parameter at ambient conditions is precisely a=5.6402 Å, yielding a uniform Na-Cl bond length of 3.03 Å[2]().

Because the ³⁵Cl isotope has a slightly lower mass than the natural abundance average (~35.45 u), the zero-point energy of the Na³⁵Cl lattice is marginally higher. While this does not significantly alter the ambient unit cell volume, it profoundly impacts the lattice dynamics and vibrational frequencies.

Lattice Dynamics: Phonon Dispersion and the Isotope Effect

Lattice dynamics govern the thermal conductivity, specific heat, and phase stability of the solid. In a two-atom primitive cell like Na³⁵Cl, the phonon dispersion relations comprise both acoustic and optical branches.

Why use Inelastic Neutron Scattering (INS) over Raman/IR? Optical spectroscopies (Raman and IR) are restricted by selection rules to probing phonons only at the center of the Brillouin zone ( q=0 ). In contrast, INS transfers both energy and momentum, allowing scientists to map the entire phonon dispersion curve along high-symmetry crystallographic directions (e.g., [100], [110], and[111])[3]().

The ³⁵Cl Advantage: Natural chlorine's isotopic mixture (³⁵Cl and ³⁷Cl) introduces mass-defect scattering, which inhomogeneously broadens the optical phonon peaks. By utilizing isotopically pure Na³⁵Cl, this line-broadening is eradicated. The reduced mass of the Na-³⁵Cl pair shifts the Transverse Optical (TO) and Longitudinal Optical (LO) branches to slightly higher frequencies compared to natural NaCl, providing a pristine dataset for fitting advanced "breathing-shell" or rigid-ion thermodynamic models[3]().

Solid-State ³⁵Cl NMR: A Probe for Pharmaceutical Formulations

For drug development professionals, the physical stability of an API-excipient matrix is paramount. ³⁵Cl is a quadrupolar nucleus with a nuclear spin of I=3/2 .

The Symmetry Principle: In a perfectly symmetric cubic environment—such as bulk, unperturbed Na³⁵Cl—the Electric Field Gradient (EFG) at the chloride nucleus is exactly zero. Consequently, the quadrupolar coupling constant ( CQ​ ) is zero, and the solid-state Magic-Angle Spinning (MAS) NMR spectrum yields an exceptionally narrow (<1 ppm), featureless peak at exactly -46 ppm (relative to 1 M aqueous NaCl)[4](.

Detecting Formulation Degradation: When Na³⁵Cl is co-milled with an API, absorbs atmospheric moisture to form hydrates (e.g., hydrohalite, NaCl·2H₂O), or undergoes disproportionation, the local cubic symmetry is broken[5](. This symmetry breaking induces a non-zero EFG. The resulting second-order quadrupolar broadening and chemical shift deviations serve as a highly sensitive, non-destructive fingerprint for identifying polymorphic transformations and API-excipient interactions[6]().

Analytical Workflows & System Architecture

The integration of structural and dynamic techniques forms a comprehensive analytical pipeline for pharmaceutical characterization.

G A Isotopically Enriched Na35Cl Sample B Solid-State 35Cl NMR (14.1 T - 21.1 T) A->B Structural Probe C Inelastic Neutron Scattering (Phonon Dispersion) A->C Vibrational Probe D Chemical Shift & EFG Analysis (Excipient-API Interactions) B->D E Lattice Dynamics Modeling (Rigid-Ion / Shell Models) C->E F Pharmaceutical Formulation Stability & Polymorphism D->F E->F

Workflow for structural and dynamic characterization of Na35Cl in drug formulations.

Self-Validating Experimental Protocols

Protocol A: High-Field ³⁵Cl Solid-State MAS NMR for Excipient Characterization

Rationale: Second-order quadrupolar broadening scales inversely with the magnetic field ( B0​ ). Using ultra-high fields (≥14.1 T) suppresses line broadening, allowing for the resolution of closely related polymorphic sites.

  • Sample Preparation: Pack the finely ground Na³⁵Cl/API mixture into a 3.2 mm ZrO₂ rotor. Ensure the environment is humidity-controlled to prevent unintended hydrate formation.

  • System Calibration (Self-Validation Step): Run a pure, crystalline Na³⁵Cl standard. The system is validated only if a single, symmetric peak is observed at exactly -46 ppm with a full-width at half-maximum (FWHM) of <1 ppm.

  • Data Acquisition: Spin the sample at the magic angle (typically 20–24 kHz) to average out chemical shift anisotropy.

  • Pulse Sequence: Apply a rotor-synchronized Hahn-echo sequence ( π/2−τ−π−τ−acquire )[4](). Causality: Quadrupolar nuclei suffer from rapid transverse relaxation ( T2∗​ ); the echo sequence prevents the loss of broad signals during the instrumental dead time.

  • Tensor Extraction: Fit the resulting powder pattern to extract the isotropic chemical shift ( δiso​ ) and CQ​ . Non-zero CQ​ values immediately flag API-excipient complexation.

Protocol B: Inelastic Neutron Scattering (INS) for Phonon Mapping

Rationale: Neutrons have wavelengths comparable to interatomic spacing and energies comparable to lattice vibrations, making them the perfect probe for mapping the Brillouin zone.

  • Crystal Alignment: Mount a single crystal of Na³⁵Cl on a triple-axis spectrometer at a cold neutron source.

  • Thermal Stabilization: Cool the sample to 80 K using a closed-cycle cryostat. Causality: Lowering the temperature minimizes anharmonic thermal broadening (Debye-Waller effect), sharpening the phonon peaks[3]().

  • Momentum Transfer Selection: Set the analyzer crystal to scan constant momentum transfer ( Q ) along the [100] and [111] symmetry directions.

  • Validation: Ensure the acoustic branches converge exactly to zero energy at the zone center ( Γ point, q=0 ).

  • Data Fitting: Fit the extracted dispersion curves against a breathing-shell model to derive the short-range repulsive forces and polarizabilities of the specific formulation matrix.

Quantitative Data Summaries

Table 1: Crystallographic and NMR Parameters of Na³⁵Cl

ParameterValueAnalytical Significance
Space Group Fm-3m (No. 225)Dictates the isotropic nature of bulk properties.
Lattice Constant ( a ) 5.6402 ÅBaseline for detecting lattice expansion/contraction.
Na-Cl Bond Length 3.03 ÅPrimary metric for ionic interaction strength.
³⁵Cl Spin ( I ) 3/2Enables quadrupolar NMR spectroscopy.
³⁵Cl Isotropic Shift ( δiso​ ) -46 ppmReference point for undisturbed chloride ions.
Quadrupolar Coupling ( CQ​ ) 0 MHzA non-zero value indicates symmetry breaking (e.g., degradation).

Table 2: Phonon Branch Characteristics at the Zone Center ( Γ )

Phonon BranchFrequency RangePhysical Implication
Transverse Acoustic (TA) 0 THzRepresents macroscopic sound wave propagation.
Longitudinal Acoustic (LA) 0 THzGoverns bulk compressibility.
Transverse Optical (TO) ~4.9 THzSensitive to isotopic mass; dictates far-IR absorption.
Longitudinal Optical (LO) ~7.9 THzDefines the dielectric response of the excipient matrix.

References

  • Wikipedia: Sodium chloride.
  • Materials Project: mp-22851: NaCl.
  • Journal of the American Chemical Society: Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs.
  • ResearchGate: Phonon Dispersion Relations in NaCl.
  • GeoScienceWorld: Chloride ion sites in silicate and aluminosilicate glasses: A preliminary study by 35Cl solid-state NMR.
  • National Institutes of Health (PMC): On the identification of hyperhydrated sodium chloride hydrates, stable at icy moon conditions.
  • ResearchGate: Experimental ³⁵Cl solid‐state NMR spectra.

Sources

Exploratory

The Isotopic Mechanics of Sodium Chloride: A Technical Guide to Natural Abundance vs. 35Cl-Enriched NaCl

Executive Summary In advanced materials science, pharmaceutical development, and nuclear physics, sodium chloride (NaCl) is often treated as a simple, ubiquitous standard. However, from the perspective of an application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced materials science, pharmaceutical development, and nuclear physics, sodium chloride (NaCl) is often treated as a simple, ubiquitous standard. However, from the perspective of an application scientist, the isotopic composition of the chloride anion fundamentally alters the physical and analytical characteristics of the compound. Natural abundance chlorine is a mixture of two stable isotopes: roughly 75.77% 35Cl and 24.23% 37Cl [1]. While this natural mixture is sufficient for routine chemical synthesis, advanced analytical techniques—such as ultra-wideline Solid-State Nuclear Magnetic Resonance (SSNMR) and Time-of-Flight (TOF) neutron capture spectrometry—demand the precision of >99% isotopically enriched 35Cl NaCl.

This whitepaper dissects the physical characteristics, mechanistic causality, and self-validating experimental workflows that differentiate natural abundance NaCl from its 35Cl -enriched counterpart.

Isotopic and Physical Fundamentals

The physical divergence between natural and enriched NaCl is rooted in the nuclear properties of the chlorine isotopes. While both 35Cl and 37Cl possess a nuclear spin of I=3/2 , their differing atomic masses and gyromagnetic ratios dictate entirely different behaviors under magnetic resonance and neutron irradiation.

Quantitative Comparison of Physical Characteristics
Physical CharacteristicNatural Abundance NaClEnriched 35Cl NaCl
Isotopic Composition (Cl) ~75.77% 35Cl , ~24.23% 37Cl [1]>99.0% 35Cl [2]
Atomic Mass of Chlorine ~35.45 Da34.96885 Da[2]
Average Molar Mass ~58.44 g/mol ~57.96 g/mol
Nuclear Spin ( I ) 3/2 (Both isotopes)3/2 (Isolated 35Cl )
Solid-State NMR Reference -41.11 ppm (vs 1M NaCl aq)[3]-41.11 ppm (vs 1M NaCl aq)[3]
Neutron Capture Background High (Due to 37Cl and 23Na overlap)[4]Minimized (Isolated 35Cl reaction)[4]

Mechanistic Causality: The Physics of Isotopic Enrichment

As researchers, we do not utilize isotopically enriched materials arbitrarily; the high cost of enrichment must be justified by a physical necessity. The causality behind choosing 35Cl -enriched NaCl over natural abundance NaCl falls into two primary domains:

Quadrupolar Interactions in Solid-State NMR

Chlorine isotopes are quadrupolar nuclei ( I>1/2 ). In asymmetrical electronic environments (such as the crystal lattice of a hydrochloride pharmaceutical), the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) causes massive spectral broadening. In natural abundance NaCl, the simultaneous presence of 35Cl and 37Cl generates overlapping powder patterns because both isotopes have different quadrupole moments and gyromagnetic ratios. By utilizing >99% enriched 35Cl NaCl, we eliminate the 37Cl spectral overlap, drastically simplifying the extraction of the quadrupolar coupling constant ( CQ​ ) and the asymmetry parameter ( η )[5].

Neutron Capture Cross-Sections

In nuclear data evaluation, researchers measure the neutron capture cross-section of isotopes using Time-of-Flight (TOF) spectrometry. When natural NaCl is irradiated, the 23Na and 37Cl nuclei create a dense background of gamma-ray emissions that obscure the 35Cl(n,γ) reaction. Utilizing enriched 35Cl NaCl isolates the target reaction, yielding high-fidelity pulse height spectra devoid of 37Cl interference[4].

Mass_Effects N1 Isotopic Mass Variance (35Cl vs 37Cl) N2 Gyromagnetic Ratio Shift N1->N2 N3 Neutron Cross-Section Differential N1->N3 N4 Elimination of 37Cl Spectral Overlap N2->N4 N5 High-Fidelity TOF Nuclear Data N3->N5

Logical relationship between chlorine isotopic mass variance and analytical outcomes.

Advanced Analytical Workflows: Solid-State 35Cl NMR

Hydrochloride (HCl) salts constitute approximately 50% of all known pharmaceutical salts[5]. 35Cl SSNMR is an incredibly sensitive probe for identifying structural polymorphs in these drugs. Below is the self-validating protocol for extracting tensor parameters using enriched NaCl.

Protocol: Ultra-Wideline SSNMR for Polymorph Characterization

Step 1: System Calibration and Self-Validation (The Reference Standard)

  • Action: Pack solid NaCl into a 3.2 mm or 5 mm Zirconium Oxide ( ZrO2​ ) rotor. Acquire a standard Bloch decay spectrum.

  • Causality: Solid NaCl exists in a highly symmetric cubic lattice ( Fm3ˉm ), meaning the electric field gradient at the chlorine nucleus is exactly zero. This results in a sharp, single resonance line devoid of quadrupolar broadening.

  • Validation Check: The system is validated when the sharp NaCl(s) peak is definitively referenced to -41.11 ppm (relative to 1 M aqueous NaCl at 0.0 ppm)[3]. If the peak is broad or shifted, the magnetic field homogeneity requires immediate shimming.

Step 2: Sample Preparation

  • Action: Co-crystallize the active pharmaceutical ingredient (API) with >99% enriched 35Cl NaCl to form the HCl salt. Pack the finely ground sample into the ZrO2​ rotor[5].

  • Causality: Enriched 35Cl eliminates the overlapping 37Cl powder patterns. ZrO2​ is strictly utilized because it is devoid of background chlorine and withstands the mechanical stress of high-speed Magic Angle Spinning (MAS).

Step 3: Ultra-High Field Acquisition (21.1 T)

  • Action: Insert the rotor into a 21.1 T NMR spectrometer.

  • Causality: Because 35Cl is a quadrupolar nucleus, the central transition is subject to second-order quadrupolar broadening, which scales inversely with the external magnetic field ( B0​ ). Operating at an ultra-high field like 21.1 T minimizes this broadening, drastically improving spectral resolution and allowing the differentiation of crystallographically distinct chlorine sites[5].

Step 4: WURST-QCPMG Pulse Execution

  • Action: Apply the WURST-QCPMG pulse sequence using 25 μs pulses swept over a 2 MHz frequency range[3].

  • Causality: The asymmetric environment of the API causes massive quadrupolar broadening (often >1 MHz). Standard rectangular hard pulses cannot excite this bandwidth uniformly. WURST (Wideband, Uniform Rate, and Smooth Truncation) pulses provide broadband excitation, while the QCPMG sequence refocuses the transverse magnetization into a train of spin echoes, concentrating the dispersed signal into high-intensity spikelets.

Step 5: Tensor Extraction

  • Action: Process the echo train via Fourier transform and fit the resulting powder pattern to extract CQ​ and η .

  • Validation Check: The extracted CQ​ and η values serve as a unique, self-validating fingerprint. Any deviation in these parameters instantly indicates an unintended phase transition, hydration event, or polymorphic impurity.

SSNMR_Workflow N1 1. API & Enriched 35Cl NaCl Co-Crystallization N2 2. ZrO2 Rotor Packing (Cl-Free Background) N1->N2 N3 3. Ultra-High Field Magnet (21.1 T) N2->N3 N4 4. WURST-QCPMG Pulse Sequence N3->N4 N5 5. Quadrupolar Tensor Extraction (CQ, η) N4->N5 N6 6. Polymorph Identification N5->N6

Workflow for 35Cl SSNMR analysis in pharmaceutical polymorph identification.

Applications Beyond Pharmaceuticals: Nuclear Data Evaluation

Beyond structural chemistry, enriched 35Cl NaCl is a critical target material in nuclear physics. When mapping the behavior of materials in nuclear reactors, accurate neutron capture cross-sections are mandatory.

To measure this, researchers utilize Time-of-Flight (TOF) spectrometry. By irradiating >99% enriched 35Cl NaCl with a pulsed neutron beam, scientists can measure the time it takes for neutrons to travel from the source to the sample, thereby determining their kinetic energy. The use of enriched material is not optional here; it is a strict requirement to prevent the 37Cl(n,γ) reaction from contaminating the pulse height spectra, ensuring the resulting nuclear data is authoritative and accurate[4].

Neutron_Capture N1 Enriched 35Cl NaCl Target (>99% Purity) N2 Neutron Beam Irradiation (keV Energy Range) N1->N2 N3 35Cl(n,γ) Reaction Isolation N2->N3 N4 Time-of-Flight (TOF) Spectrometry N3->N4 N5 Cross-Section Data Evaluation N4->N5

Time-of-Flight (TOF) spectrometry workflow for 35Cl neutron capture cross-section measurement.

References

  • [5] Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. Available at:[Link]

  • [3] 35Cl Solid-State NMR and Computational Study of Chlorine Halogen Bond Donors in Single-Component Crystalline Chloronitriles. ACS Publications. Available at:[Link]

  • [1] Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3... Study Prep in Pearson+. Available at: [Link]

  • [2] 35Cl Isotope, Enriched 35Cl, 35Cl Sodium Chloride, 35Cl Price. BuyIsotope. Available at: [Link]

  • [4] JAEA-Conf 2016-004: Proceedings of the 2016 Symposium on Nuclear Data. Japan Atomic Energy Agency (JOPSS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Revolutionizing Materials Analysis: Advanced Solid-State ³⁵Cl NMR Protocols for Sodium Chloride

Introduction: Beyond the Limits of Conventional Analysis In the realm of materials science and pharmaceutical development, understanding the atomic-level structure of crystalline solids is paramount. For ionic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Limits of Conventional Analysis

In the realm of materials science and pharmaceutical development, understanding the atomic-level structure of crystalline solids is paramount. For ionic compounds like sodium chloride (NaCl), a ubiquitous substance and a critical component in numerous formulations, this understanding is foundational. While techniques like X-ray diffraction provide long-range crystallographic information, they often fall short in describing the local electronic environment of specific nuclei. This is where solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy emerges as a uniquely powerful tool.

Specifically, ³⁵Cl ssNMR offers a direct, non-destructive probe into the chloride ion's immediate surroundings. However, the unique properties of the ³⁵Cl nucleus—a quadrupolar nucleus (spin I = 3/2) with a significant quadrupole moment—present substantial challenges to the practitioner.[1] The interaction of this quadrupole moment with the local electric field gradient (EFG) at the nucleus leads to significant line broadening, often resulting in spectra that are tens to hundreds of kilohertz wide.[2] This guide provides a comprehensive overview and detailed protocols for obtaining high-quality static solid-state ³⁵Cl NMR spectra of sodium chloride, transforming a challenging measurement into a routine and insightful analysis.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced information that ³⁵Cl ssNMR can provide. From sample preparation to advanced spectral acquisition and processing, this document will serve as a field-proven guide to mastering the art of ³⁵Cl ssNMR for sodium chloride and other related ionic compounds.

Part 1: The Science of ³⁵Cl Solid-State NMR of NaCl

The Quadrupolar Challenge and the Static Solution

The primary hurdle in ³⁵Cl ssNMR is the quadrupolar interaction, a consequence of the non-spherical charge distribution of the ³⁵Cl nucleus.[1] In a perfectly symmetrical environment, such as the cubic crystal lattice of NaCl, the EFG at the chlorine nucleus is theoretically zero. This results in a relatively sharp NMR signal, making NaCl an excellent reference compound for ³⁵Cl chemical shifts.[3][4] However, any deviation from this perfect symmetry, whether due to crystal defects, impurities, or the inherent structure of other chloride-containing compounds, will result in a non-zero EFG and a broad NMR lineshape.

While Magic Angle Spinning (MAS) is a common technique in ssNMR to average anisotropic interactions and narrow spectral lines, for nuclei with large quadrupolar interactions like ³⁵Cl, MAS can be ineffective or even detrimental.[2] Spinning can break up the characteristic quadrupolar lineshape into a complex manifold of spinning sidebands, complicating spectral interpretation. Therefore, for systems with large quadrupolar couplings, acquiring a "static" (non-spinning) spectrum is often the most informative approach. The resulting powder pattern directly reflects the magnitude of the quadrupolar interaction.

Instrumentation and Hardware Considerations

High magnetic fields are highly advantageous for ³⁵Cl ssNMR.[5][6][7][8] A higher field strength increases the Larmor frequency, which in turn reduces the relative magnitude of the second-order quadrupolar interaction, leading to sharper spectral features.[8] Experiments at field strengths of 9.4 T, 14.1 T, or even 21.1 T are increasingly common and yield superior resolution and sensitivity.[4][5][6][7][8]

A dedicated solid-state NMR probe capable of handling the high radiofrequency (RF) power required to excite the broad ³⁵Cl spectrum is essential. For static measurements of powdered samples, a wide-bore probe with a solenoid coil is typically used to accommodate larger sample volumes and maximize the filling factor, thereby enhancing the signal-to-noise ratio (SNR).

Part 2: Experimental Protocols

Sample Preparation: The Foundation of a Good Spectrum

The quality of your ³⁵Cl ssNMR spectrum begins with meticulous sample preparation.

Protocol 1: Sample Preparation and Packing

  • Material Sourcing and Purity: Begin with high-purity, crystalline sodium chloride (≥99.8%). The presence of paramagnetic impurities can significantly shorten relaxation times and broaden the NMR signal, so using a trusted source is critical.

  • Grinding: The sample should be finely and uniformly ground to a microcrystalline powder. This ensures a random orientation of the crystallites in the magnetic field, which is a prerequisite for obtaining a true powder pattern. Use an agate mortar and pestle to avoid contamination.

  • Rotor Packing:

    • For static experiments, a 5 mm or 7 mm zirconia rotor is commonly used.[6]

    • Carefully transfer the powdered NaCl into the rotor. To ensure a high packing density and a good filling factor, gently tap the rotor on a hard surface after adding small aliquots of the powder.

    • Fill the rotor to the appropriate height as specified by the probe manufacturer. Overfilling can lead to issues with probe balance and tuning.

    • Securely cap the rotor. Any loose powder on the outside of the rotor should be wiped clean to prevent probe contamination.

Spectrometer Setup and Calibration

Accurate spectrometer setup is crucial for the successful acquisition of ³⁵Cl ssNMR data.

Protocol 2: Spectrometer Calibration

  • Probe Tuning and Matching: Insert the packed rotor into the probe. Tune and match the probe to the ³⁵Cl Larmor frequency (e.g., approximately 39.26 MHz at 9.4 T).[6] Proper tuning and matching are critical for efficient RF power transmission and signal detection.

  • Pulse Width Calibration (90° Pulse):

    • Use a simple pulse-acquire experiment.

    • Set a long relaxation delay (D1) to ensure full relaxation of the magnetization between pulses (for NaCl, 5-10 seconds is a good starting point).

    • Incrementally increase the pulse width and observe the signal intensity. The 90° pulse width corresponds to the pulse duration that yields the maximum signal intensity. The 180° pulse will be double this value and will produce a null signal.

    • Due to the broad nature of the ³⁵Cl signal, it can be challenging to excite the entire spectrum uniformly.[2] Therefore, the "90° pulse" is often an effective or nominal value.

  • Chemical Shift Referencing: The chemical shift of solid NaCl is the standard reference for ³⁵Cl NMR.[3][4] Set the isotropic chemical shift of your acquired NaCl spectrum to -41.11 ppm.[3]

Data Acquisition: The Static Hahn Echo Protocol

For broad quadrupolar lineshapes, a simple pulse-acquire experiment is often inadequate due to "dead time" issues in the receiver. A Hahn echo pulse sequence is generally preferred as it allows the receiver to recover before the signal is detected, leading to a flatter baseline and reduced spectral distortion.

Protocol 3: Static Hahn Echo Acquisition

  • Pulse Sequence: (90°)x - τ - (180°)y - τ - acquire

  • Parameter Optimization:

    • Spectrometer Frequency: Set to the known Larmor frequency for ³⁵Cl at your magnetic field strength.

    • Spectral Width: For NaCl, a spectral width of 100-200 kHz is typically sufficient. For other chloride salts with larger quadrupolar interactions, this may need to be increased significantly.[2]

    • 90° and 180° Pulse Widths: Use the values determined during calibration.

    • Inter-pulse Delay (τ): This delay should be kept as short as possible to minimize signal loss due to T₂ relaxation, but long enough to allow for the switching of the RF pulses. A typical starting value is 20-50 µs.

    • Relaxation Delay (D1): The T₁ relaxation time for ³⁵Cl in NaCl is on the order of several seconds. A D1 of 5-10 seconds is a conservative starting point. An inversion-recovery experiment can be performed to accurately measure T₁.

    • Number of Scans (NS): Due to the low gyromagnetic ratio and quadrupolar broadening of ³⁵Cl, a large number of scans is typically required to achieve a good SNR. Start with a few thousand scans and increase as necessary.

  • Data Acquisition: Execute the experiment.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing grind Grind NaCl to Fine Powder pack Pack into Zirconia Rotor grind->pack insert Insert Rotor into Probe pack->insert tune Tune and Match Probe insert->tune calibrate Calibrate 90° Pulse Width tune->calibrate sequence Set up Hahn Echo Pulse Sequence calibrate->sequence params Optimize Acquisition Parameters sequence->params acquire Acquire Data (Accumulate Scans) params->acquire fft Fourier Transform acquire->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline reference Reference to -41.11 ppm baseline->reference

Caption: Workflow for Solid-State ³⁵Cl NMR of NaCl.

Data Processing

Proper data processing is as critical as data acquisition for obtaining a high-quality, interpretable spectrum.

Protocol 4: Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape. This involves adjusting the zero-order and first-order phase constants.

  • Baseline Correction: Apply a baseline correction algorithm to remove any rolling or offset in the baseline of the spectrum.

  • Referencing: As mentioned previously, reference the spectrum by setting the peak maximum to -41.11 ppm.[3]

Part 3: Data Interpretation and Summary

The resulting static ³⁵Cl NMR spectrum of high-purity NaCl should exhibit a single, relatively narrow resonance. The linewidth will be influenced by factors such as crystalline order, the presence of defects, and magnetic field homogeneity. For other chloride-containing compounds, the lineshape will be a powder pattern from which the quadrupolar coupling constant (Cq) and asymmetry parameter (η) can be extracted through simulation.[9] These parameters provide direct insight into the local symmetry and bonding environment of the chloride ion.

Table 1: Typical Acquisition Parameters for Static ³⁵Cl ssNMR of NaCl

ParameterTypical ValueRationale
Magnetic Field Strength ≥ 9.4 THigher fields reduce second-order quadrupolar effects, improving resolution.[5][6][7][8]
Spectrometer Frequency ~39.26 MHz @ 9.4 TLarmor frequency of ³⁵Cl at the given field strength.[6]
Pulse Sequence Hahn EchoRefocuses dephasing due to chemical shift and magnetic field inhomogeneity; mitigates receiver dead time.
90° Pulse Width 2-5 µsDependent on probe and spectrometer; requires calibration.
Spectral Width 100-200 kHzSufficient to encompass the resonance of NaCl and potential broader components.
Relaxation Delay (D1) 5-10 sShould be ≥ 5 * T₁ to allow for full relaxation and quantitative results.
Number of Scans > 1024³⁵Cl is a low-sensitivity nucleus; signal averaging is necessary.[3]
Sample Spinning 0 Hz (Static)Avoids complex spinning sideband patterns for quadrupolar nuclei.[2]

Conclusion

Solid-state ³⁵Cl NMR spectroscopy, while technically demanding, offers unparalleled insight into the local structure of chloride ions in solid materials. By following the detailed protocols outlined in this guide, researchers can overcome the challenges associated with the quadrupolar nature of the ³⁵Cl nucleus and obtain high-quality, reproducible data for sodium chloride. This serves as a foundational experiment, providing the necessary skills and understanding to then explore more complex chloride-containing systems, from active pharmaceutical ingredients to novel inorganic materials. The ability to directly probe the chloride environment opens up new avenues for structural characterization, polymorph identification, and quality control in a wide range of scientific and industrial applications.[6][10][11]

References

  • Lucier, B. E. G., et al. (2019). ³⁵Cl dynamic nuclear polarization solid-state NMR of active pharmaceutical ingredients. Physical Chemistry Chemical Physics, 21(22), 11767-11778. [Link]

  • Veinberg, S. L., et al. (2016). ³⁵Cl Solid-State NMR and Computational Study of Chlorine Halogen Bond Donors in Single-Component Crystalline Chloronitriles. The Journal of Physical Chemistry C, 120(20), 11056-11068. [Link]

  • Skibsted, J., et al. (2002). ³⁵Cl and ³⁷Cl Magic-Angle Spinning NMR Spectroscopy in the Characterization of Inorganic Perchlorates. Inorganic Chemistry, 41(4), 894-903. [Link]

  • O'Dell, L. A., & Schurko, R. W. (2008). ³⁵Cl solid-state NMR of halide ionic liquids at ultrahigh fields. The Journal of Physical Chemistry A, 112(49), 12527-12529. [Link]

  • Goward, G. R., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Journal of the American Chemical Society, 128(6), 2121-2134. [Link]

  • Goward, G. R., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(6), 2121-2134. [Link]

  • Schurko, R. W., et al. (2008). Application of Solid-State ³⁵Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(36), 11849-11862. [Link]

  • Rossini, A. J., et al. (2012). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 14(7), 2489-2500. [Link]

  • Man, P. (2024). Chlorine-35 and chlorine-37 NMR references. Pascal-Man. [Link]

  • Hirsh, D. A., et al. (2015). ³⁵Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 17(42), 8090-8101. [Link]

  • Schurko, R. W., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Journal of the American Chemical Society, 130(36), 11849-11862. [Link]

  • O'Dell, L. A., & Schurko, R. W. (2008). ³⁵Cl Solid-State NMR of Halide Ionic Liquids at Ultrahigh Fields. The Journal of Physical Chemistry A, 112(49), 12527-12529. [Link]

  • ResearchGate. (n.d.). Static ³⁵Cl NMR spectra of suspensions of the indicated solid phase in... ResearchGate. [Link]

  • Los Alamos National Laboratory. (2024). ³⁵Cl Solid-State Nuclear Magnetic Resonance of Actinide Chlorides. Plutonium Futures 2024. [Link]

  • O'Dell, L. A., & Schurko, R. W. (2008). ³⁵Cl Solid-State NMR of Halide Ionic Liquids at Ultrahigh Fields. The Journal of Physical Chemistry A, 112(49), 12527–12529. [Link]

  • Perras, F. A., & Bryce, D. L. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State ³⁵Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Angewandte Chemie International Edition, 51(17), 4227-4230. [Link]

  • Edwards, F. I., et al. (2018). High temperature ³⁵Cl nuclear magnetic resonance study of the LiCl–KCl system and the effect of CeCl₃ dissolution. Faraday Discussions, 206, 367-382. [Link]

  • Zhang, Y., et al. (2022). Probing the Ionic Coordination in MgCl₂–KCl Mixed Salts by Quadrupolar ³⁵Cl NMR. The Journal of Physical Chemistry C, 126(48), 20562-20570. [Link]

Sources

Application

Application Note: Quantifying Ion Channel Dynamics Using Sodium (³⁵Cl) Chloride as an Isotopic Tracer in Mass Spectrometry

Abstract The study of ion channels, particularly chloride channels, is a cornerstone of drug discovery for a multitude of diseases, including cystic fibrosis, hypertension, and various neurological disorders.[1][2][3] Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The study of ion channels, particularly chloride channels, is a cornerstone of drug discovery for a multitude of diseases, including cystic fibrosis, hypertension, and various neurological disorders.[1][2][3] Traditional methods for measuring channel activity, such as patch-clamp electrophysiology, can be low-throughput and technically demanding.[4] This application note presents a robust, high-throughput method utilizing stable isotope labeling with sodium (³⁵Cl) chloride, coupled with mass spectrometry (MS), to directly quantify chloride ion flux. By introducing a tracer with an altered isotopic abundance, we can precisely track the movement of chloride ions across cell membranes, providing a direct measure of channel function. This technique offers a powerful alternative for screening compound libraries and characterizing the mechanism of action of potential therapeutic modulators.

Introduction: The Rationale for Stable Isotope Tracing

In biomedical research and drug development, tracing the metabolic fate of molecules is fundamental to understanding biological systems.[5][6] Stable isotope labeling is a powerful technique where non-radioactive isotopes are incorporated into molecules to act as tracers.[7][8] Unlike their radioactive counterparts, stable isotopes are safe, do not decay, and do not alter the inherent chemical properties of the labeled molecule, making them ideal for a wide range of studies, including those in human subjects.[9][][11]

Chlorine possesses two stable isotopes: ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[12][13][14] This natural isotopic distribution provides a baseline signature. By introducing a medium enriched with sodium chloride containing the ³⁵Cl isotope (Na³⁵Cl), we can create a significant shift in the intracellular ³⁵Cl/³⁷Cl ratio. The extent and rate of this shift, as measured by mass spectrometry, serve as a direct proxy for the activity of chloride transport proteins. This approach is particularly valuable for investigating chloride channels, which are a relatively underexplored but highly promising class of drug targets.[1][15]

Core Principles: Shifting the Isotopic Balance

The foundational principle of this assay lies in the deliberate perturbation of the natural isotopic ratio of chlorine and its subsequent detection by mass spectrometry.

  • Natural Abundance: In any biological system, chloride ions exist as a predictable mixture of ³⁵Cl and ³⁷Cl.

  • Isotopic Tracer: We use commercially available sodium chloride highly enriched in the ³⁵Cl isotope (e.g., >99% ³⁵Cl). When cells are incubated in a medium containing this Na³⁵Cl, the intracellular pool of chloride ions will begin to exchange with the extracellular, ³⁵Cl-enriched pool.

  • Mechanism of Flux: This exchange is mediated by chloride channels and transporters. The rate of isotopic shift is therefore directly proportional to the collective activity of these transport proteins. An activator compound will increase the rate of ³⁵Cl influx, while an inhibitor will decrease it.

  • Mass Spectrometry Detection: Mass spectrometry is uniquely suited to distinguish between these isotopes based on their mass-to-charge ratio (m/z).[7] The chloride anion (Cl⁻) will produce two distinct peaks in the mass spectrum: one at m/z ≈ 35 and another at m/z ≈ 37. By measuring the relative intensities of these two peaks, we can calculate the precise ³⁵Cl/³⁷Cl ratio in the sample.

Table 1: Isotopic Properties of Chlorine
IsotopeNatural Abundance (%)Mass (Da)
³⁵Cl~75.8%34.969
³⁷Cl~24.2%36.966

Note: Exact natural abundance can vary slightly based on the source.[12][13]

Application: High-Throughput Screening for Chloride Channel Modulators

Chloride channels are integral to a vast range of physiological processes, from cell volume regulation to neuroexcitation.[2][15] Their dysfunction is implicated in numerous channelopathies. The Na³⁵Cl tracer assay provides a robust platform for identifying and characterizing small molecules that modulate the function of these channels.

Causality in the Assay: A test compound that opens or activates a chloride channel will create a conduit for the extracellular ³⁵Cl tracer to enter the cell. This leads to a rapid and significant increase in the intracellular ³⁵Cl/³⁷Cl ratio compared to a vehicle-treated control. Conversely, a compound that blocks or inhibits the channel will prevent this influx, resulting in an intracellular ³⁵Cl/³⁷Cl ratio that remains close to the natural baseline.

cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HEK293 expressing target channel) B 2. Isotopic Labeling Incubate with Na³⁵Cl tracer A->B C 3. Compound Treatment Add potential modulators (activators/inhibitors) B->C D 4. Terminate & Lyse Stop the flux and extract intracellular contents C->D E 5. Sample Preparation (e.g., Protein Precipitation, SPE) D->E F 6. Mass Spectrometry Analysis (LC-MS or Flow Injection-MS) E->F G 7. Data Analysis Calculate ³⁵Cl/³⁷Cl ratio F->G

Caption: High-level workflow for a ³⁵Cl tracer assay.

Detailed Protocol: Cell-Based ³⁵Cl Influx Assay

This protocol provides a step-by-step methodology for screening compounds against a target chloride channel expressed in a recombinant cell line (e.g., HEK293).

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the chloride channel of interest.

  • Culture Medium: Standard DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.

  • Chloride-Free Buffer: Prepare a buffer solution containing (in mM): 140 Na-gluconate, 5 K-gluconate, 2 Ca-gluconate, 1 Mg-gluconate, 10 HEPES, 5 Glucose. Adjust pH to 7.4.

  • Tracer Solution: Chloride-Free Buffer supplemented with 140 mM Sodium (³⁵Cl) Chloride (>99% isotopic purity).

  • Test Compounds: Dissolved in DMSO to a stock concentration of 10 mM.

  • Lysis Buffer: 0.1% Formic acid in HPLC-grade water.

  • Sample Preparation: HPLC-grade acetonitrile, protein precipitation plates (e.g., 96-well format), and/or SPE cartridges if further cleanup is needed.[16]

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, or a triple quadrupole (QQQ) instrument.

Experimental Procedure

Step 1: Cell Seeding

  • Culture cells to ~80-90% confluency.

  • Trypsinize and seed cells into 96-well plates at a density of 100,000 cells/well.

  • Incubate for 24-48 hours to allow for cell adherence.

Step 2: Isotope Loading and Compound Treatment

  • Aspirate the culture medium from all wells.

  • Wash cells twice with 100 µL/well of Chloride-Free Buffer to remove endogenous (natural abundance) chloride. This step is critical for maximizing the dynamic range of the assay.

  • Add 50 µL/well of the Tracer Solution.

  • Immediately add 1 µL of test compound or vehicle (DMSO) to the respective wells. The final compound concentration should be determined based on the experimental design (e.g., 10 µM for primary screening).

  • Incubate for a predetermined time (e.g., 10-30 minutes). The optimal incubation time depends on the channel's activity and should be empirically determined.

Step 3: Termination and Lysis

  • To terminate the influx, rapidly aspirate the tracer/compound solution.

  • Immediately wash the cells three times with 150 µL/well of ice-cold Chloride-Free Buffer to remove all extracellular tracer. Perform this step quickly to prevent efflux.

  • Add 100 µL/well of ice-cold Lysis Buffer.

  • Incubate on a shaker for 10 minutes at 4°C to ensure complete cell lysis.

Step 4: Sample Preparation for MS Analysis

  • Transfer the lysate to a 96-well protein precipitation plate or collection plate.

  • Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.[17]

  • Mix thoroughly and centrifuge the plate at 4000 x g for 15 minutes.

  • Transfer the supernatant (containing the intracellular chloride) to a new 96-well plate for MS analysis. Ensure no precipitated protein is carried over.[18][19]

Mass Spectrometry Analysis

The prepared samples can be analyzed via direct flow injection or a rapid LC method.

Table 2: Example Mass Spectrometer Parameters (ESI-Negative Mode)

ParameterSettingRationale
Ionization ModeElectrospray Ionization (ESI), NegativeChloride readily forms a stable negative ion (Cl⁻).
Capillary Voltage-3.0 kVOptimizes ion generation.
Gas Temperature300 °CFacilitates desolvation of the analyte.
Gas Flow8 L/minCarries ions into the mass analyzer.
Mass Rangem/z 30-50A narrow range focused on the isotopes of interest to maximize scan speed.
Data AcquisitionProfile or CentroidProfile mode is often preferred for accurate isotopic ratio analysis.
Monitored Ions (m/z)34.969 (³⁵Cl⁻), 36.966 (³⁷Cl⁻)These are the precise masses for the two stable isotopes.

Data Analysis and Interpretation

The goal of data analysis is to determine the ³⁵Cl/³⁷Cl ratio for each sample. This can be accomplished using the instrument manufacturer's software (e.g., Agilent MassHunter, Thermo Xcalibur).[20][21][22][23]

  • Extract Ion Intensities: For each sample, extract the integrated peak area or intensity for the ³⁵Cl⁻ ion (m/z 34.969) and the ³⁷Cl⁻ ion (m/z 36.966).

  • Calculate the Ratio: The isotopic ratio is calculated as: Ratio = Intensity(³⁵Cl) / Intensity(³⁷Cl)

  • Normalize Data: Normalize the results to the vehicle control to determine the fold-change in channel activity. Normalized Activity = Ratio(Test Compound) / Ratio(Vehicle Control)

An activator will yield a Normalized Activity > 1, while an inhibitor will result in a value < 1.

cluster_data Data Analysis Logic MS_Data Raw MS Data File Extract_35 Extract Ion Intensity for m/z 34.969 (³⁵Cl) MS_Data->Extract_35 Extract_37 Extract Ion Intensity for m/z 36.966 (³⁷Cl) MS_Data->Extract_37 Calculate_Ratio Calculate Ratio (³⁵Cl / ³⁷Cl) Extract_35->Calculate_Ratio Extract_37->Calculate_Ratio Normalize Normalize (Test Compound Ratio / Vehicle Ratio) Calculate_Ratio->Normalize Vehicle_Ratio Vehicle Control Ratio Vehicle_Ratio->Normalize Result Compound Activity Score Normalize->Result

Sources

Method

Application Note: Synthesis Pathways for ³⁵Cl-Labeled Organic Compounds from Na³⁵Cl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction and Rationale The incorporation of specific chlorine isotopes, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction and Rationale

The incorporation of specific chlorine isotopes, particularly ³⁵Cl, into organic frameworks is a critical technique for advanced structural characterization, mechanistic studies, and mass spectrometry (MS) calibration. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%). By synthesizing isotopically pure ³⁵Cl-labeled compounds, researchers can eliminate isotopic clustering in mass spectra, simplifying the analysis of complex macromolecules and transition metal complexes [1]. Furthermore, ³⁵Cl solid-state NMR (SSNMR) is an emerging tool for fingerprinting pharmaceutical polymorphs and characterizing hydrogen-bonding networks in hydrochloride salts [2].

This application note details the synthesis pathways for converting commercially available Sodium chloride-³⁵Cl (Na³⁵Cl, 99 atom % ³⁵Cl) [3] into versatile chlorinating agents, followed by their application in the synthesis of ³⁵Cl-labeled organic compounds.

Mechanistic Pathways and Causality

The fundamental challenge in utilizing Na³⁵Cl is its lack of direct reactivity toward most organic substrates. Therefore, the synthesis must proceed through intermediate activation. The causality of this workflow is based on two primary transformations:

  • Generation of Anhydrous H³⁵Cl: Na³⁵Cl is reacted with concentrated sulfuric acid (H₂SO₄) to liberate anhydrous hydrogen chloride-³⁵Cl gas. This gas is a potent electrophile for alkene hydrochlorination and a precursor for other reagents.

  • Conversion to Thionyl Chloride-³⁵Cl (SO³⁵Cl₂): For nucleophilic substitution of alcohols or carboxylic acids, H³⁵Cl is reacted with sulfur dioxide and chlorine gas (or directly synthesized via alternative inorganic pathways) to form SO³⁵Cl₂, a highly efficient chlorinating agent that drives reactions forward via the evolution of SO₂ gas.

Workflow Diagram

G Na35Cl Na³⁵Cl (Precursor) H35Cl Anhydrous H³⁵Cl (Gas) Na35Cl->H35Cl H₂SO₄ (conc.) ΔT SO35Cl2 SO³⁵Cl₂ (Chlorinating Agent) H35Cl->SO35Cl2 SO₂ + Cl₂ / Catalysis Alkyl35Cl ³⁵Cl-Alkyl Halides (Target) H35Cl->Alkyl35Cl Alkene Addition SO35Cl2->Alkyl35Cl Alcohols (SN2/SNi) Aryl35Cl ³⁵Cl-Aryl Halides (Target) SO35Cl2->Aryl35Cl Sandmeyer / Friedel-Crafts

Figure 1: Synthesis pathways from Na³⁵Cl to labeled organic compounds.

Quantitative Data and Reagent Specifications

To ensure high isotopic fidelity, all reagents must be strictly anhydrous, as moisture can introduce unlabeled chloride via exchange with ambient sources.

Table 1: Key Reagents and Isotopic Specifications

ReagentPurity / GradeIsotopic EnrichmentPrimary Function
Na³⁵Cl ≥99.0% (Anhydrous)99 atom % ³⁵ClPrimary isotopic source [3].
H₂SO₄ 98% (Trace metal grade)NaturalProton donor for H³⁵Cl generation.
Aliphatic Alcohols >99.5% (Extra Dry)NaturalSubstrate for nucleophilic substitution.
SO³⁵Cl₂ Synthesized in-situ>98 atom % ³⁵ClHalogenating agent for -OH conversion.

Experimental Protocols

Protocol A: Generation of Anhydrous H³⁵Cl Gas

Self-validating mechanism: The continuous bubbling of gas through a dry trap confirms steady generation, while titration of an aliquot confirms molarity.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a pressure-equalizing dropping funnel, a gas outlet connected to a Drierite® drying tube, and a magnetic stirrer. Connect the drying tube to the reaction vessel containing the organic substrate.

  • Reagent Loading: Place 500 mg (8.63 mmol) of Na³⁵Cl (99 atom % ³⁵Cl) into the flask [3].

  • Acid Addition: Slowly add 5 mL of concentrated H₂SO₄ dropwise via the dropping funnel at room temperature.

  • Gas Evolution: Gently heat the flask to 40°C to ensure complete evolution of H³⁵Cl gas. Sweep the system with a slow stream of dry argon to transfer the H³⁵Cl into the receiving reaction vessel.

Protocol B: Synthesis of ³⁵Cl-Labeled Alkyl Chlorides via SO³⁵Cl₂

Self-validating mechanism: The cessation of SO₂ and HCl gas evolution indicates reaction completion.

  • Precursor Conversion: Convert H³⁵Cl to SO³⁵Cl₂ using established inorganic micro-scale protocols (e.g., passing H³⁵Cl over activated carbon with SO₂).

  • Reaction Setup: In a thoroughly dried 10 mL Schlenk flask under argon, dissolve 5.0 mmol of the target primary alcohol in 2 mL of anhydrous dichloromethane (DCM).

  • Chlorination: Cool the flask to 0°C. Slowly inject 5.5 mmol of the freshly prepared SO³⁵Cl₂.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours.

  • Purification: Quench the reaction carefully with ice-cold water, extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Analytical Validation

Validation of the ³⁵Cl label is paramount.

  • Mass Spectrometry: The synthesized organic compound must exhibit a single molecular ion peak (M⁺) without the characteristic M+2 peak typically associated with the ³⁷Cl isotope (3:1 ratio in natural abundance) [1].

  • Solid-State NMR: ³⁵Cl SSNMR can be utilized to confirm the specific chemical environment of the chloride, especially in pharmaceutical hydrochloride salts, by analyzing the electric field gradient (EFG) and chemical shift (CS) tensors [2].

References

  • Baird, M. C., et al. "A novel series of titanocene dichloride derivatives: synthesis, characterization and assessment of their cytotoxic properties." Library and Archives Canada. URL: [Link]

  • Vojvodin, C. S., et al. "Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals: A 35Cl Solid-State NMR and DFT Study." Crystal Growth & Design, ACS Publications. URL: [Link]

Application

sample preparation of sodium (35Cl)chloride for magic angle spinning NMR

Application Note: Preparation and Utilization of Sodium Chloride ( 35 Cl) as a Standard for Magic Angle Spinning (MAS) NMR Target Audience: Researchers, analytical scientists, and drug development professionals. Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of Sodium Chloride ( 35 Cl) as a Standard for Magic Angle Spinning (MAS) NMR

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Executive Summary

Solid-state Nuclear Magnetic Resonance (ssNMR) of quadrupolar nuclei, particularly Chlorine-35 ( 35 Cl), has emerged as a critical analytical tool in structural chemistry. It is extensively used for characterizing active pharmaceutical ingredients (APIs)—especially hydrochloride salts—and inorganic catalyst supports [1, 2]. Because 35 Cl is a spin I=3/2 nucleus, its NMR spectral lineshape is highly sensitive to the local electric field gradient (EFG).

Establishing a reliable, reproducible standard is the first step in any 35 Cl MAS NMR workflow. Solid sodium chloride (NaCl) is the universal standard for 35 Cl RF pulse calibration, spectrometer setup, and chemical shift referencing. This application note details the rigorous sample preparation required to utilize NaCl effectively, explaining the physical causality behind each methodological choice to ensure optimal spectral resolution and self-validating experimental setups.

Theoretical Grounding: Why NaCl?

The 35 Cl nucleus possesses a nuclear quadrupole moment ( Q ) that interacts with the surrounding EFG. In powdered samples, this interaction results in the Second-Order Quadrupolar Interaction (SOQI), which broadens the central transition ( +1/2↔−1/2 ) and complicates spectral acquisition.

NaCl is chosen as the gold standard because it crystallizes in a face-centered cubic (fcc) lattice (space group Fm3ˉm ). In a perfect NaCl crystal, the chlorine atom resides in a highly symmetric octahedral environment ( Oh​ point group). Due to this perfect cubic symmetry, the EFG at the chlorine nucleus is theoretically zero. Consequently, the quadrupolar coupling constant ( CQ​ ) is zero, and the 35 Cl central transition yields an exceptionally sharp, narrow resonance line [3]. This sharp signal is ideal for calibrating the magic angle, optimizing the 90° RF pulse length, and setting the chemical shift reference.

Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that an NMR protocol is only as robust as its sample preparation. The preparation of NaCl is governed by two strict physical requirements:

  • Avoidance of Mechanical Stress (Defect Prevention): You must never use a ball mill or grind the NaCl vigorously. High-impact grinding induces mechanical stress, creating structural dislocations and lattice defects. These defects break the local Oh​ symmetry, generating a non-zero EFG. This results in a distribution of CQ​ values, which broadens the 35 Cl resonance and diminishes the signal-to-noise ratio [1]. Gentle comminution is strictly required.

  • Absolute Moisture Removal: NaCl is slightly hygroscopic. Surface moisture causes particle agglomeration, leading to inhomogeneous packing density within the zirconia MAS rotor. At high spinning frequencies (10–30 kHz), density gradients cause severe mass imbalance, which can lead to catastrophic rotor crashes and damage to the MAS stator. Thermal drying is non-negotiable.

Step-by-Step Experimental Protocol

Phase I: Material Conditioning
  • Sourcing: Obtain high-purity, A.C.S. grade (>99.9%) sodium chloride.

  • Thermal Drying: Place approximately 500 mg of NaCl powder in a glass vial. Dry in a vacuum oven at 120 °C for a minimum of 12 hours to eliminate all adsorbed surface moisture.

  • Cooling: Transfer the vial to a desiccator to cool to room temperature, preventing atmospheric moisture reabsorption.

Phase II: Comminution and Rotor Packing
  • Gentle Comminution: Transfer the dried NaCl to a clean agate mortar. Using the pestle, apply minimal downward force to gently break apart macroscopic agglomerates. Do not grind. The powder should flow freely like fine sand.

  • Incremental Packing: Transfer 5–10 mg increments of the powder into a clean Zirconia MAS rotor (e.g., 4.0 mm or 3.2 mm outer diameter).

  • Tamping: After each increment, use a dedicated PTFE or Kel-F packing tool to press the powder down firmly and evenly. Self-Validation: Incremental packing ensures a uniform density profile along the rotor's rotational axis, guaranteeing stable spinning.

  • Sealing: Once filled to the top of the active coil volume, seal the rotor with a Vespel or Kel-F drive cap. Ensure the cap is fully seated to prevent ejection during spinning.

Phase III: MAS NMR Spectrometer Setup
  • Insertion and Spinning: Insert the rotor into the MAS probe. Gradually increase the bearing and drive pressures to achieve the target spinning frequency (e.g., 10–15 kHz).

  • Tuning and Matching: Tune the X-channel of the probe to the 35 Cl Larmor frequency (e.g., 39.2 MHz at 9.4 Tesla).

  • Pulse Calibration: Acquire a single-pulse (Bloch decay) spectrum. Perform a nutation experiment by arraying the RF pulse length. Find the pulse duration that yields the maximum signal intensity (the 90° solid pulse). For a well-prepared sample, the central transition will be extremely sharp.

  • Chemical Shift Referencing: Set the isotropic chemical shift ( δiso​ ) of the solid NaCl peak to -45.37 ppm . This calibrates the spectrometer relative to the IUPAC primary standard (infinitely dilute NaCl in H 2​ O at 0.00 ppm) [3].

Quantitative Data & Referencing Standards

Table 1: NMR Properties of Chlorine Isotopes | Isotope | Spin ( I ) | Natural Abundance (%) | Gyromagnetic Ratio ( γ , 107 rad T −1 s −1 ) | Quadrupole Moment ( Q , fm 2 ) | Receptivity vs 13 C | |---|---|---|---|---|---| | 35 Cl | 3/2 | 75.78 | 2.624 | -8.16 | 3.55 | | 37 Cl | 3/2 | 24.22 | 2.184 | -6.43 | 0.66 |

Note: 35 Cl is universally preferred over 37 Cl due to its higher natural abundance, higher gyromagnetic ratio, and consequently superior receptivity.

Table 2: Chemical Shift Referencing Standards for 35 Cl | Reference Material | State | Chemical Shift ( δ , ppm) | Application Notes | |---|---|---|---| | NaCl (infinitely dilute) | Aqueous (0 M) | 0.00 | Primary IUPAC Standard [3] | | NaCl (1 M) | Aqueous | -0.51 | Secondary liquid standard | | NaCl | Solid | -45.37 | Primary solid-state MAS standard | | KCl | Solid | 4.36 | Alternative solid standard |

Workflow Visualization

Workflow N1 1. Raw NaCl (A.C.S. Grade) N2 2. Thermal Drying (120°C, 12 h) N1->N2 Evaporate surface moisture N3 3. Gentle Comminution (Agate Mortar) N2->N3 Prevent particle agglomeration N4 4. Rotor Packing (Zirconia, Incremental) N3->N4 Preserve Oh symmetry (Avoid defects) N5 5. MAS NMR Setup (Insert & Spin) N4->N5 Ensure stable MAS rotation N6 6. RF Pulse & Shift Calibration (δ = -45.37 ppm) N5->N6 Tune, Match, and Calibrate

Workflow for NaCl sample preparation in 35Cl MAS NMR, emphasizing defect prevention.

References

  • Solid-State NMR Investigations of MgCl2 Catalyst Support. The Journal of Physical Chemistry C, 2016. URL:[Link]

  • Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals: A 35Cl Solid-State NMR and DFT Study. Crystal Growth & Design, 2023. URL:[Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 2001. URL:[Link]

Method

Application Notes and Protocols: Sodium (³⁵Cl) Chloride in Neutron Activation Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of sodium (³⁵Cl) chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of sodium (³⁵Cl) chloride as a comparator standard in Neutron Activation Analysis (NAA) for the quantification of total chlorine. NAA is a highly sensitive and non-destructive nuclear analytical technique ideal for determining the elemental composition of a wide variety of materials.[1][2] This guide delves into the fundamental principles of NAA as they pertain to chlorine, outlines detailed experimental protocols, and discusses the critical parameters and potential interferences, empowering researchers to achieve accurate and reliable results.

Introduction: The Power of Neutron Activation Analysis for Chlorine Quantification

Neutron Activation Analysis (NAA) is a nuclear process used for determining the concentrations of elements in a vast number of materials.[3] The technique is based on the principle of converting stable atomic nuclei into radioactive nuclei through the capture of neutrons.[2] The subsequent decay of these radioactive nuclei results in the emission of characteristic gamma rays.[3] The energy and intensity of these gamma rays are unique to each element, allowing for both qualitative identification and quantitative measurement.[3][4]

For chlorine analysis, NAA offers significant advantages over conventional analytical methods. It is a bulk analysis technique, meaning it measures the total chlorine content of a sample, unlike surface-sensitive methods.[5] This is particularly crucial for heterogeneous materials. Furthermore, NAA is non-destructive, preserving the sample for other analyses.[1][3] This is invaluable when working with precious or limited samples. The minimal sample preparation required reduces the risk of contamination, a common issue with other techniques, especially for a ubiquitous element like chlorine.[3][6]

The most common nuclear reaction for chlorine determination via NAA is the capture of a thermal neutron by the stable isotope ³⁵Cl, which has a natural abundance of 75.77%. This reaction, denoted as ³⁵Cl(n,γ)³⁶Cl, produces the radioactive isotope ³⁶Cl.[5][7] However, the long half-life of ³⁶Cl (3.01 x 10⁵ years) makes it less practical for routine analysis.[5][7][8] A more commonly utilized reaction for NAA is the activation of the stable isotope ³⁷Cl (natural abundance 24.23%) to ³⁸Cl via the ³⁷Cl(n,γ)³⁸Cl reaction.[8] ³⁸Cl has a convenient half-life of 37.24 minutes and emits prominent gamma rays at 1642.7 keV and 2167.6 keV, which are readily measured by gamma-ray spectroscopy.[8]

Sodium chloride (NaCl) serves as an excellent primary standard for chlorine analysis in NAA due to its high purity, stability, and well-defined stoichiometric composition.[9][10]

Fundamental Principles: The ³⁵Cl(n,p)³⁵S and ³⁷Cl(n,γ)³⁸Cl Reactions

While the ³⁷Cl(n,γ)³⁸Cl reaction is more common for NAA, the ³⁵Cl(n,γ)³⁶Cl reaction is also significant, particularly in the context of nuclear waste management due to the long-lived ³⁶Cl product.[5][7][8] Additionally, the ³⁵Cl(n,p)³⁵S reaction, where a neutron is captured and a proton is emitted, can also be used for chlorine determination, though it is less common.[11][12] This guide will focus on the widely used ³⁷Cl(n,γ)³⁸Cl reaction for practical and timely analysis.

The process can be visualized as a series of steps:

NAA_Workflow cluster_prep Sample & Standard Preparation cluster_irrad Irradiation cluster_measure Measurement & Analysis Sample Unknown Sample Reactor Nuclear Reactor (Neutron Source) Sample->Reactor Standard NaCl Standard Standard->Reactor Detector HPGe Detector Reactor->Detector Irradiated Samples MCA Multichannel Analyzer Detector->MCA Gamma-Ray Spectrum Analysis Data Analysis (Concentration Calculation) MCA->Analysis

m_sample = (A_sample / A_std) * m_std

A₀ = N * σ * φ * (1 - e^(-λ * t_irr))

A = A₀ * e^(-λ * t_decay)

Sources

Application

isotopic dilution mass spectrometry methods using sodium (35Cl)chloride

Application Note: Advanced Isotope Dilution Mass Spectrometry (IDMS) Using Sodium ( 35 Cl)Chloride Tracers Executive Overview and Mechanistic Rationale Accurate quantification of halogenated compounds and inorganic chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Isotope Dilution Mass Spectrometry (IDMS) Using Sodium ( 35 Cl)Chloride Tracers

Executive Overview and Mechanistic Rationale

Accurate quantification of halogenated compounds and inorganic chloride is a critical requirement spanning drug development, environmental forensic analysis, and advanced nuclear engineering. Isotope Dilution Mass Spectrometry (IDMS) stands as a primary ratio method of measurement, offering unparalleled precision.

While traditional IDMS utilizes the minor isotope ( 37 Cl) as a spike for natural samples, the use of highly enriched Sodium chloride-[ 35 Cl] (Na 35 Cl) is uniquely powerful for two specialized applications:

  • Reverse-IDMS in Drug Development: Accurately determining the concentration of synthesized 37 Cl-labeled active pharmaceutical ingredients (APIs) or internal standards.

  • Nuclear Materials Characterization: Quantifying trace residual 35 Cl in 37 Cl-enriched molten chloride salts. Because 35 Cl possesses a significant neutron capture cross-section (~42 barns) that generates radioactive 36 Cl[1], next-generation molten salt reactors (MSRs) require highly enriched 37 Cl[2]. IDMS using a Na 35 Cl spike is the definitive method to validate this enrichment.

The Self-Validating Nature of IDMS

The core trustworthiness of this protocol lies in its self-validating thermodynamic design. By introducing a known mass of an isotopically enriched Na 35 Cl tracer into the sample, the method relies entirely on the measurement of the post-equilibration isotope ratio ( 35 Cl/ 37 Cl).

Causality of Matrix-Agnosticism: Once the Na 35 Cl spike and the endogenous chloride reach isotopic equilibration, they become chemical twins. Any subsequent physical or chemical loss—whether due to incomplete extraction, derivatization inefficiency, or column adsorption—affects both isotopes identically. The measured ratio remains perfectly intact, rendering the technique immune to the recovery errors that plague traditional external calibration methods. As established in fundamental mass spectrometry literature, IDMS detection limits are a direct function of the spike's isotopic enrichment rather than absolute signal intensity[3].

Experimental Workflow & Logical Architecture

To analyze inorganic chloride via Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile, polar chloride ions must be converted into a volatile species. This protocol utilizes triethyloxonium tetrafluoroborate ( Et3​OBF4​ ) to derivatize chloride into ethyl chloride (EtCl) at room temperature[4].

G N1 Sample Matrix (^37Cl-Enriched API or MSR Salt) N3 Isotopic Equilibration (Solvent Mixing & Incubation) N1->N3 N2 Na^35Cl Spike (>99% Enrichment, Known Mass) N2->N3 N4 Derivatization (Et3OBF4 -> Ethyl Chloride) N3->N4 N5 Headspace GC-MS/MS (m/z 64 vs 66 Monitoring) N4->N5 N6 IDMS Ratio Calculation (Self-Validating Quantitation) N5->N6

Workflow of Isotope Dilution Mass Spectrometry using a Na35Cl spike.

Quantitative Data & Reagent Specifications

The following table summarizes the critical parameters for the Na 35 Cl IDMS workflow, contrasting natural abundances with the enriched tracer properties utilized in stable isotope dilution research[].

ParameterValue / DescriptionMechanistic Purpose
Natural 35 Cl Abundance ~75.78%Baseline for natural samples.
Natural 37 Cl Abundance ~24.22%Baseline for natural samples.
Spike Material Sodium chloride-[ 35 Cl] ( >99% atom %)Provides the artificial isotopic shift required for IDMS[].
Derivatization Reagent Et3​OBF4​ (97%)Converts polar Cl− to volatile EtCl for GC compatibility[4].
Target Ions (GC-MS) m/z 64 ( Et35Cl ) & m/z 66 ( Et37Cl )Enables selective monitoring of the isotopic ratio.
Method Precision (RSD) <3.0% Demonstrates the robustness of the self-validating ratio approach.
Typical LOD 0.2 mg kg −1 Detection limit dictated by spike enrichment and baseline noise[4],[3].

Step-by-Step Methodology

Phase 1: Gravimetric Spike Preparation
  • Tracer Dissolution: Accurately weigh ~10.0 mg of Sodium chloride-[ 35 Cl] ( >99% enrichment) using a microbalance (readability 0.001 mg). Dissolve in 10.00 mL of ultra-pure water (18.2 MΩ·cm).

  • Causality Check: Gravimetric preparation is mandatory. Volumetric preparation introduces temperature-dependent density errors. IDMS relies on absolute mass ratios, making gravimetry the foundation of its high precision.

Phase 2: Sample Spiking and Isotopic Equilibration
  • Sample Dilution: Transfer an exact mass of the sample (e.g., 37 Cl-labeled drug metabolite or MSR salt) into a headspace vial. Dilute with a 1:1 blend of isopropyl alcohol and toluene containing 5% water[4].

  • Spike Addition: Add a precisely weighed aliquot of the Na 35 Cl spike solution. The amount added should target a post-equilibration 35 Cl/ 37 Cl ratio of approximately 1:1 to minimize mass bias during MS detection.

  • Equilibration: Seal the vial and agitate at room temperature for 2 hours.

  • Causality Check: This is the most critical step. Complete isotopic equilibration ensures the spike and endogenous analyte share identical chemical states. Without this, extraction efficiencies would differ, destroying the self-validating nature of the protocol.

Phase 3: Derivatization
  • Reagent Addition: Inject 50 µL of triethyloxonium tetrafluoroborate ( Et3​OBF4​ ) solution directly into the equilibrated sample mixture at room temperature[4].

  • Reaction Time: Allow the reaction to proceed for 30 minutes.

  • Causality Check: Inorganic chloride cannot be analyzed by GC-MS. Et3​OBF4​ acts as a powerful ethylating agent, converting Cl− into stable, highly volatile ethyl chloride (EtCl) which partitions readily into the vial's headspace, eliminating matrix interference from heavy oils or non-volatile salts.

Phase 4: GC-MS/MS Analysis
  • Injection: Sample 1.0 mL of the headspace gas and inject it into the GC-MS/MS system.

  • Separation: Use a standard non-polar column (e.g., DB-5MS). EtCl will elute rapidly due to its high volatility.

  • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) mode. Monitor m/z 64 for Et35Cl and m/z 66 for Et37Cl .

  • Causality Check: Headspace sampling combined with GC-MS/MS ensures that non-volatile matrix components never enter the MS source, preserving instrument uptime and preventing ionization suppression.

Phase 5: Data Processing (The IDMS Equation)

Calculate the unknown concentration ( Cx​ ) of the sample using the fundamental IDMS equation:

Cx​=mx​my​​×Cy​×Rm​⋅Bx​−Ax​Ay​−Rm​⋅By​​

Where:

  • my​ = mass of Na 35 Cl spike added

  • mx​ = mass of sample

  • Cy​ = concentration of the spike

  • Ax​,Bx​ = natural (or initial) isotopic abundances of 35 Cl and 37 Cl in the sample

  • Ay​,By​ = isotopic abundances of 35 Cl and 37 Cl in the spike

  • Rm​ = measured isotope ratio (m/z 64 / m/z 66)

Because Rm​ is the only variable measured post-equilibration, any loss of EtCl during transfer or injection cancels out in the numerator and denominator, ensuring absolute quantitative integrity.

References

  • Determination of chloride in crude oil using isotope dilution GC–MS: A comparative study.Royal Society of Chemistry / ResearchGate.
  • Detection Limit of Isotope Dilution Mass Spectrometry.Analytical Chemistry (ACS Publications).
  • CAS 20510-55-8 (Sodium chloride-[35Cl]).BOC Sciences.
  • Chlorine Isotope Separations using Thermal Diffusion.Pacific Northwest National Laboratory (PNNL).
  • Chlorine-37.Grokipedia.

Sources

Method

Application Note: Preparation and Validation of ³⁵Cl-Labeled Biological Buffers for Advanced NMR and Mass Spectrometry

Executive Summary & Mechanistic Grounding The study of anion transport, ion channel gating, and protein-ligand interactions often relies on tracking chloride (Cl⁻) dynamics. While natural abundance chloride contains ~75....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The study of anion transport, ion channel gating, and protein-ligand interactions often relies on tracking chloride (Cl⁻) dynamics. While natural abundance chloride contains ~75.8% ³⁵Cl and ~24.2% ³⁷Cl, advanced nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (MS) studies necessitate the use of isotopically enriched sodium chloride-[³⁵Cl] (>99 atom % ³⁵Cl)[].

The Mechanistic Advantage of ³⁵Cl: ³⁵Cl is a quadrupolar nucleus (spin I = 3/2). When a ³⁵Cl ion is free in an aqueous solution, it exists in a highly symmetrical electronic environment, resulting in a long transverse relaxation time ( T2​ ) and a correspondingly sharp, narrow NMR spectral line. However, when ³⁵Cl binds to an asymmetric environment—such as the binding pocket of an ion channel or a transport protein like erythrocyte band 3—it experiences a strong electric field gradient (EFG). This asymmetry induces rapid quadrupolar relaxation, which manifests as significant spectral line broadening[2]. By quantifying this line broadening, researchers can extract precise binding kinetics, electric field gradient parameters, and structural data[3].

This application note provides a comprehensive, self-validating framework for formulating ³⁵Cl-labeled biological buffers, ensuring isotopic integrity and experimental reproducibility.

Causality in Experimental Design: The "Hidden Chloride" Problem

When designing a ³⁵Cl-labeled buffer system, standard biochemical habits can instantly ruin an experiment. The most critical failure point is the inadvertent introduction of natural abundance chloride.

  • The Titration Trap: Biologists routinely use Hydrochloric Acid (HCl) to lower the pH of buffers like HEPES or Tris. Adding natural abundance HCl introduces ³⁷Cl, immediately diluting the isotopic purity of the Na³⁵Cl tracer. Causality: To maintain >99% ³⁵Cl purity, pH titration must be performed exclusively with non-chloride acids (e.g., methanesulfonic acid or dilute H₂SO₄) or by balancing the free-acid and sodium-salt ratios of the buffer base.

  • Buffer Base Selection: Tris-HCl is strictly prohibited. Zwitterionic buffers such as HEPES or PIPES are preferred because they do not contain chloride and have a low propensity to compete with Cl⁻ for protein binding sites.

  • Molar Mass Correction: Natural abundance NaCl has a molecular weight of 58.44 g/mol . Isotopically enriched Na³⁵Cl has a monoisotopic mass of approximately 57.96 g/mol [4]. Failing to account for this 0.8% difference will result in systemic concentration errors in high-precision thermodynamic assays.

Quantitative Data: Buffer System Compatibility

Selecting the correct buffer base is paramount to preventing competitive inhibition at the anion binding site.

Table 1: Buffer System Compatibility for ³⁵Cl NMR Studies

Buffer SystempKa (20°C)Risk of Anion CompetitionSuitability for ³⁵Cl NMRMechanistic Rationale
HEPES 7.55LowExcellent Zwitterionic nature minimizes electrostatic competition at Cl⁻ transport sites.
PIPES 6.80LowExcellent Ideal for slightly acidic physiological conditions; non-interfering.
Phosphate 7.20ModerateGood Polyatomic anion; acceptable, but may compete for specific kinase or transporter pockets.
Citrate 3.1 - 5.4HighPoor Strong chelator; heavily competes for basic amino acid residues in binding pockets.
Tris-HCl 8.06CriticalUnsuitable Directly introduces natural abundance Cl⁻ (24.2% ³⁷Cl), destroying isotopic purity.

Experimental Protocols

Protocol A: Preparation of 100 mM Na³⁵Cl in 20 mM HEPES (pH 7.4)

This protocol ensures zero contamination from natural abundance halogens.

  • Calculate Mass: Weigh exactly 5.796 g of Sodium chloride-[³⁵Cl] (≥99 atom % ³⁵Cl)[] to prepare a 1 L stock of 100 mM solution.

  • Dissolution: Dissolve the Na³⁵Cl powder in 800 mL of ultrapure, degassed water (18.2 MΩ·cm).

  • Buffer Addition: Add 4.77 g of HEPES free acid (to achieve 20 mM).

  • Isotope-Safe Titration: Monitor the pH. Adjust to 7.4 using 1M NaOH (prepared from high-purity NaOH pellets and ultrapure water). Do not use HCl under any circumstances. If the pH exceeds 7.4, back-titrate using a highly dilute, chloride-free acid such as 0.1 M Methanesulfonic acid.

  • Finalization: Bring the total volume to 1.0 L with ultrapure water and filter sterilize through a 0.22 µm PES membrane.

Protocol B: Self-Validating ³⁵Cl NMR Protein Binding Assay

This protocol establishes a self-validating loop to prove that observed NMR line broadening is due to specific protein binding, not artifactual viscosity changes[2][5].

  • Baseline Acquisition: Load the prepared ³⁵Cl buffer into an NMR tube. Acquire a baseline ³⁵Cl NMR spectrum (e.g., at 9.4 T or 21.1 T). Record the line width at half-maximum ( Δν1/2​ ). The line should be sharp.

  • Protein Introduction: Spike the sample with the target protein (e.g., 50 µM of a purified ion channel or band 3 transport domain)[5].

  • Binding Observation: Re-acquire the ³⁵Cl spectrum. Measure the new line width. A successful binding event will demonstrate significant line broadening due to quadrupolar relaxation.

  • Self-Validation via Displacement: Introduce a known competitive inhibitor (e.g., DNDS or eosin-5-maleimide) at a saturating concentration. Re-acquire the spectrum.

    • Validation Pass: The ³⁵Cl line width narrows and returns to near-baseline levels, proving the ³⁵Cl was displaced from the specific binding pocket into the bulk solution[2].

    • Validation Fail: The line remains broad, indicating non-specific aggregation or bulk viscosity interference.

Workflow Visualization

The following diagram maps the critical path from procurement to validated application, highlighting the FlowNMR quality control (QC) step used to monitor isotopic ratios in real-time[6].

G cluster_prep Phase 1: Buffer Preparation cluster_val Phase 2: Validation & Application N1 Procure Na³⁵Cl (>99% Isotopic Purity) N3 Dissolve & Titrate (NaOH only, NO HCl) N1->N3 N2 Select Cl⁻-Free Buffer Base (e.g., HEPES) N2->N3 N4 FlowNMR / MS QC Validation N3->N4 Aliquot N4->N3 Fail (Cl⁻ Contamination) N5 ³⁵Cl NMR Binding Assay N4->N5 Pass (>98% ³⁵Cl)

Figure 1: Workflow for preparing and validating ³⁵Cl-labeled biological buffers.

References

  • 35Cl nuclear magnetic resonance line broadening shows that eosin-5-maleimide does not block the external anion access channel of band 3 - PMC Source: nih.gov URL:[Link]

  • Nutraceuticals in Bulk and Dosage Forms: Analysis by 35Cl and 14N Solid-State NMR and DFT Calculations | Molecular Pharmaceutics Source: acs.org URL:[Link]

  • The minimal structure containing the band 3 anion transport site. A 35Cl NMR study - PubMed Source: nih.gov URL:[Link]

  • Real-time monitoring of 7Li, 23Na & 35Cl using FlowNMR spectroscopy - Oxford Instruments Source: oxinst.com URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Quadrupolar Broadening in Sodium (²³Na) and Chlorine (³⁵Cl) Chloride NMR Spectroscopy

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the unique challenges presented by quadrupolar nuclei such as Sodium-23 (²³Na) and Chlorine-35 (³⁵Cl). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the unique challenges presented by quadrupolar nuclei such as Sodium-23 (²³Na) and Chlorine-35 (³⁵Cl). This guide is designed for researchers, scientists, and drug development professionals who encounter the phenomenon of quadrupolar broadening in their experiments with sodium chloride and similar compounds. Here, we delve into the underlying principles of this broadening and provide practical, field-proven troubleshooting strategies and frequently asked questions to help you acquire high-resolution spectra.

The Challenge: Understanding Quadrupolar Broadening

Nuclei with a spin quantum number (I) greater than 1/2, such as ²³Na (I=3/2) and ³⁵Cl (I=3/2), possess a non-spherical charge distribution. This results in a nuclear electric quadrupole moment.[1][2] This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution.[1][3] This interaction, known as the quadrupolar interaction, is orientation-dependent and often leads to significant line broadening in the NMR spectra of solid samples, obscuring valuable chemical information.[2]

In solid-state NMR of powdered or polycrystalline samples like sodium chloride, the random orientation of crystallites results in a wide distribution of quadrupolar interaction strengths, leading to broad, often featureless spectra.[3] This broadening can span from kilohertz to megahertz, making it a primary obstacle in obtaining high-resolution data.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered when performing ²³Na and ³⁵Cl NMR on sodium chloride and related materials.

Q1: Why is my static solid-state ²³Na or ³⁵Cl spectrum of NaCl so broad and featureless?

A1: The Root Cause: First-Order Quadrupolar Broadening.

For quadrupolar nuclei in a solid, the dominant broadening mechanism is typically the first-order quadrupolar interaction. In a powdered sample, the random orientation of the crystallites with respect to the external magnetic field (B₀) causes this interaction to manifest as a very broad powder pattern. This broadening can obscure all other subtle interactions, such as chemical shift anisotropy.

Troubleshooting Steps:

  • Introduce Magic Angle Spinning (MAS): The first and most crucial step is to employ Magic Angle Spinning (MAS).[5] Spinning the sample at the "magic angle" (θ ≈ 54.74°) with respect to the B₀ field effectively averages the first-order quadrupolar interaction to zero.[5][6] This will dramatically narrow the spectral lines.

  • Optimize Spinning Speed: Ensure your MAS speed is sufficient. While MAS removes the first-order broadening, it can introduce spinning sidebands.[5] Increasing the spinning speed will move these sidebands further from the centerband, simplifying the spectrum. For initial experiments, a spinning speed of at least 5-10 kHz is recommended.

Q2: I'm using MAS, but my ²³Na spectrum still shows a broad, asymmetric lineshape. What's happening?

A2: The Lingering Effect: Second-Order Quadrupolar Broadening.

While MAS effectively removes the first-order quadrupolar interaction, it only partially averages the second-order quadrupolar interaction.[5][7] This residual second-order effect results in a characteristic asymmetric lineshape that can still be quite broad, often on the order of kilohertz.[7]

Troubleshooting Steps:

  • Increase the External Magnetic Field (B₀): The second-order quadrupolar broadening is inversely proportional to the strength of the external magnetic field.[4][8] Therefore, moving to a higher field spectrometer (e.g., from 9.4 T to 21.1 T) will significantly reduce this broadening and improve spectral resolution.[4][8][9]

  • Employ Advanced Pulse Sequences: For high-resolution spectra, more advanced techniques are necessary to completely remove the second-order quadrupolar broadening. The most common and robust method is Multiple-Quantum Magic Angle Spinning (MQMAS) .[10][11] This 2D NMR experiment correlates multiple-quantum and single-quantum coherences to produce a spectrum that is free of anisotropic broadening, yielding narrow, isotropic peaks.[7][11]

Advanced Experimental Protocols

For researchers aiming to achieve the highest possible resolution, the following experimental workflows are essential.

Protocol 1: Optimizing a Basic ¹D MAS Experiment

This protocol outlines the fundamental steps for acquiring a basic ¹D MAS spectrum of ²³Na or ³⁵Cl in sodium chloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind the crystalline sodium chloride sample to a fine, homogeneous powder to ensure efficient and stable spinning.

    • Pack the powder tightly into an appropriate MAS rotor (e.g., 4 mm or smaller for higher spinning speeds).

  • Spectrometer Setup:

    • Insert the rotor into the MAS probe and place it in the magnet.

    • Tune and match the probe to the resonance frequency of the target nucleus (²³Na or ³⁵Cl).

  • Acquisition Parameters:

    • Set the spinning speed to a stable value, typically between 10 and 15 kHz for initial optimization.

    • Use a simple one-pulse experiment.

    • Calibrate the 90° pulse width for the central transition. For quadrupolar nuclei, this is often shorter than for spin-1/2 nuclei.

    • Set the recycle delay to be at least 1.5 times the spin-lattice relaxation time (T₁) of the nucleus. For ²³Na and ³⁵Cl in NaCl, T₁ is typically short, allowing for rapid data acquisition.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply an appropriate line broadening (e.g., 50-100 Hz) during Fourier transformation to improve the signal-to-noise ratio.

    • Phase the resulting spectrum.

Protocol 2: Implementing a 2D MQMAS Experiment

This protocol provides a general workflow for setting up a z-filtered MQMAS experiment, a common variant for obtaining high-resolution spectra of quadrupolar nuclei.

Step-by-Step Methodology:

  • Prerequisites: Successful completion and optimization of a ¹D MAS experiment.

  • Pulse Sequence Selection: Choose a z-filtered MQMAS pulse sequence. This typically consists of two radiofrequency (RF) pulses for excitation of multiple-quantum coherence, a z-filter period, and a final pulse for conversion to single-quantum coherence for detection.

  • Parameter Optimization:

    • RF Field Strength: High RF power is crucial for efficient excitation and conversion of multiple-quantum coherences, especially for nuclei with large quadrupolar couplings.[10]

    • Pulse Durations: The durations of the excitation and conversion pulses need to be optimized to maximize the MQMAS signal. This is often done by running a series of 1D experiments where the pulse lengths are systematically varied.

    • t₁ Incrementation: Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution in the isotropic dimension.

  • Data Acquisition:

    • Acquire the 2D data set. This can be time-consuming, so ensure the spectrometer is stable.

  • Data Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a 2D Fourier transform.

    • The resulting 2D spectrum will likely be tilted. A shearing transformation is typically required to obtain a spectrum with a purely isotropic dimension and an anisotropic dimension.[7] The projection of the sheared spectrum onto the isotropic axis yields the high-resolution spectrum.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the key concepts and workflows.

Quadrupolar_Interaction cluster_nucleus Quadrupolar Nucleus (I > 1/2) cluster_environment Electronic Environment Nucleus Non-spherical Charge Distribution Interaction Quadrupolar Interaction Nucleus->Interaction Possesses Quadrupole Moment EFG Electric Field Gradient (EFG) EFG->Interaction Interacts with Broadening Significant Line Broadening in Solid-State NMR Interaction->Broadening

Caption: Origin of Quadrupolar Broadening.

MQMAS_Workflow Start Broad ¹D MAS Spectrum (Second-Order Broadening) Pulse_Sequence Apply MQMAS Pulse Sequence (e.g., z-filtered) Start->Pulse_Sequence Acquire_2D Acquire 2D Data (t₁, t₂ dimensions) Pulse_Sequence->Acquire_2D Process_2D 2D Fourier Transform Acquire_2D->Process_2D Shear Apply Shearing Transformation Process_2D->Shear Project Project onto Isotropic Axis Shear->Project End High-Resolution Isotropic Spectrum Project->End

Caption: MQMAS Experimental Workflow.

Quantitative Data Summary

The following table provides typical values for relevant NMR parameters for ²³Na and ³⁵Cl in a solid sodium chloride matrix. These values can serve as a starting point for experimental setup and simulations.

Parameter²³Na in NaCl³⁵Cl in NaClNotes
Spin Quantum Number (I) 3/23/2Both are quadrupolar nuclei.
Natural Abundance 100%75.77%²³Na is more sensitive.
Quadrupolar Coupling Constant (Cq) ~0.3 - 2.6 MHz[12][13]~0.5 - 2.0 MHzHighly dependent on local symmetry.
Typical ¹D MAS Linewidth several kHzseveral kHzDominated by 2nd-order broadening.
Recommended MAS Speed >10 kHz>10 kHzTo minimize spinning sidebands.
Recommended B₀ Field High field (≥ 9.4 T)High field (≥ 9.4 T)To reduce 2nd-order broadening.

Conclusion

Minimizing quadrupolar broadening in ²³Na and ³⁵Cl NMR of sodium chloride requires a systematic approach, beginning with the application of Magic Angle Spinning to remove first-order effects. For achieving high resolution, the use of high magnetic fields and advanced pulse sequences like MQMAS is indispensable. By understanding the underlying principles and following the troubleshooting guides and protocols outlined in this technical support center, researchers can overcome the challenges posed by quadrupolar nuclei and unlock the wealth of structural and dynamic information contained within their solid-state NMR spectra.

References

  • Frydman, L. (2002). Fundamentals of Multiple-Quantum Magic-Angle Spinning NMR on Half-Integer Quadrupolar Nuclei. In Encyclopedia of Nuclear Magnetic Resonance, Vol. 9 (pp. 262-274). John Wiley & Sons, Ltd. [Link]

  • Wu, G. (1996). Quantitative Multiple-Quantum Magic-Angle-Spinning NMR Spectroscopy of Quadrupolar Nuclei in Solids. Journal of the American Chemical Society, 118(40), 9571-9576. [Link]

  • Perras, F. A., et al. (2021). Isotropic solid-state MQMAS NMR spectra for large quadrupolar interactions using satellite-transition selective inversion pulses. Journal of Magnetic Resonance, 323, 106899. [Link]

  • Wasylishen, R. E. (2008). Satellite Transitions in the Solid State NMR Spectra of Spin I= 5/2 Nuclei. University of Alberta. [Link]

  • Frydman, L., et al. (1995). Multiple-Quantum Magic-Angle Spinning NMR: A New Method for the Study of Quadrupolar Nuclei in Solids. Journal of the American Chemical Society, 117(51), 12778-12790. [Link]

  • Wikipedia. (n.d.). Relaxation (NMR). [Link]

  • Olivieri, A. C. (1993). A simple theoretical treatment of quadrupolar effects on magic-angle-spinning solid-state NMR spectra of spin-1/2 nuclei in the limit of large quadrupole coupling constants. Solid State Nuclear Magnetic Resonance, 1(6), 345-353. [Link]

  • Madhu, P. K., et al. (2003). SCAM-STMAS: Satellite-Transition MAS NMR of Quadrupolar Nuclei With Self-Compensation for Magic-Angle Misset. Journal of Magnetic Resonance, 163(2), 310-315. [Link]

  • University of Ottawa. (n.d.). Introduction To Quadrupolar NMR. [Link]

  • Vosegaard, T. (2023). Quantifying quadrupole effects in the NMR spectra of spin-1/2 nuclei in rotating solids. Physical Chemistry Chemical Physics, 25(1), 14-25. [Link]

  • Gan, Z. (2017). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Applied Sciences, 7(12), 1253. [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. [Link]

  • Ashbrook, S. E., & Griffin, J. M. (2014). Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei. Chemical Society Reviews, 43(15), 5344-5364. [Link]

  • Wikipedia. (n.d.). Magic angle spinning. [Link]

  • Brown, S. P. (1997). Multiple-Quantum MAS NMR of Half-Integer Quadrupolar Nuclei (D. Phil. Thesis). University of Oxford. [Link]

  • Kowalewski, V., et al. (2021). NMR Relaxation Rates of Quadrupolar Aqueous Ions from Classical Molecular Dynamics Using Force-Field Specific Sternheimer Factors. Journal of Chemical Theory and Computation, 17(11), 7073-7086. [Link]

  • Wimperis, S., et al. (2008). Satellite transitions acquired in real time by magic angle spinning (STARTMAS): ''Ultrafast'' high-resolution MAS NMR spectroscopy of spin I=3∕2 nuclei. The Journal of Chemical Physics, 128(2), 024505. [Link]

  • JEOL. (n.d.). Solid-State Half-Integer Quadrupolar NMR ① Basic Concepts. Applications Notes. [Link]

  • Freude, D. (n.d.). 6 Satellite MAS NMR Spectroscopy. [Link]

  • Vogel, M. (2010). Spin relaxation in isolated and coupled non-integer quadrupolar nuclei: Theory and application for I = 3/2 nuclei. Physical Chemistry Chemical Physics, 12(35), 10323-10336. [Link]

  • Wikipedia. (n.d.). Nuclear quadrupole resonance. [Link]

  • Giammanco, C. H., et al. (2025). Quadrupolar NMR relaxation as a local probe of collective dynamics in aqueous alkaline and alkaline-earth chloride solutions. The Journal of Chemical Physics, 162(17). [Link]

  • ResearchGate. (n.d.). ³⁵Cl NMR spectra measured in aqueous solutions of (a) 5 M NaCl, (b) 5... [Link]

  • Oldfield, E., et al. (1982). High-resolution solid-state NMR of quadrupolar nuclei. Proceedings of the National Academy of Sciences, 79(12), 3560-3564. [Link]

  • Lipton, A. S. (2004). Nuclear magnetic resonance studies of quadrupolar nuclei and dipolar field effects. (Doctoral dissertation, University of California, Berkeley). [Link]

  • Hu, R. (2020). Exploring Quadrupolar Interactions of ²³Na and ³⁵Cl with Triple-Quantum MRS/MRI. (Doctoral dissertation, Heidelberg University). [Link]

  • Perras, F. A., et al. (2022). Solid-State NMR Spectra of Protons and Quadrupolar Nuclei at 28.2 T: Resolving Signatures of Surface Sites with Fast Magic Angle Spinning. JACS Au, 2(11), 2469-2476. [Link]

  • Nagel, A. M., et al. (2010). Chlorine (³⁵Cl) Magnetic Resonance Imaging of the Human Brain and Muscle. Proceedings of the International Society for Magnetic Resonance in Medicine, 18, 287. [Link]

  • NMR Wiki Q&A Forum. (2013). ³⁵Cl NMR spectra. [Link]

  • O'Dell, L. A., et al. (2012). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 14(2), 481-490. [Link]

  • Bryce, D. L., et al. (2016). ³⁵Cl Solid-State NMR and Computational Study of Chlorine Halogen Bond Donors in Single-Component Crystalline Chloronitriles. Crystal Growth & Design, 16(6), 3416-3426. [Link]

  • Maas, J. G., et al. (1987). Nuclear magnetic resonance imaging of sodium-23 in cores. SPE Reservoir Engineering, 2(03), 389-395. [Link]

  • ResearchGate. (n.d.). Quadrupole coupling constants of ²³Na in some solid samples. [Link]

  • Farhadi, A., et al. (2022). Biomolecular phase separation through the lens of sodium-23 NMR. Biophysical Journal, 121(18), 3465-3477. [Link]

  • Oldfield, E., et al. (1982). High-Resolution NMR Spectroscopy of Quadrupolar Nuclei in Solids. Journal of the American Chemical Society, 104(4), 919-921. [Link]

  • Koller, H., et al. (1994). ²³Na NMR Spectroscopy of Solids: Interpretation of Quadrupole Interaction Parameters and Chemical Shifts. The Journal of Physical Chemistry, 98(6), 1544-1551. [Link]

  • O'Dell, L. A. (2019). Understanding sodium battery materials using high-field solid-state nuclear magnetic resonance spectroscopy. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]

  • Harris, R. K., et al. (2001). A Solid-State NMR and ab Initio Study of Sodium Metallocenes. Organometallics, 20(25), 5367-5374. [Link]

  • Hu, J. Z., et al. (2025). Quadrupole-Central-Transition ²³Na, ³⁹K, ⁸⁷Rb NMR Studies of Alkali Metal Ions under Different Molecular Tumbling Conditions: A Simple Model to Treat Chemical Exchange Involving Quadrupolar Nuclei. The Journal of Physical Chemistry B. [Link]

  • Man, P. P. (2007). Quadrupolar Interactions. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

  • Royal Society of Chemistry. (n.d.). Solid state NMR spectroscopy. In Nuclear Magnetic Resonance, Vol. 44. [Link]

  • Tirendi, S., et al. (2023). Multiple quantum filtered nuclear magnetic resonance of ²³Na+ in uniformly stretched and compressed hydrogels. The Journal of Chemical Physics, 159(3), 034201. [Link]

Sources

Optimization

troubleshooting low signal-to-noise ratio in 35Cl solid-state NMR

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (ssNMR) of Chlorine-35. This guide is designed for researchers, scientists, and drug development professionals who are encountering chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (ssNMR) of Chlorine-35. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise ratios (S/N) in their 35Cl ssNMR experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and obtain high-quality data.

The Challenge of 35Cl Solid-State NMR

Acquiring high-quality 35Cl ssNMR spectra can be challenging for several reasons. As a quadrupolar nucleus (spin I = 3/2) with a low gyromagnetic ratio, 35Cl is inherently less sensitive than common nuclei like 1H or 13C. The interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus leads to significant line broadening, often spanning several megahertz.[1][2] This quadrupolar interaction is a rich source of structural information but also a major contributor to low S/N.

This guide will walk you through a systematic approach to diagnosing and resolving low S/N issues, from hardware checks to advanced experimental techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my 35Cl ssNMR signal so weak?

A: The weakness of the 35Cl signal is primarily due to its nature as a quadrupolar nucleus with a low gyromagnetic ratio. The quadrupolar interaction causes very broad spectral lines, spreading the signal intensity over a wide frequency range and thus reducing the apparent signal height.[1] Additionally, in the solid state, nuclear spin relaxation can be slow, which may necessitate long recycle delays and further extend experiment times.[3]

Q2: What is the first thing I should check if I have low S/N?

A: Always start with the most fundamental aspects of the experiment:

  • Probe Tuning and Matching: Ensure the probe is correctly tuned to the 35Cl frequency and matched to the spectrometer's impedance.[4][5] Improper tuning can drastically reduce the efficiency of RF pulse transmission and signal detection.

  • Sample Quantity and Packing: Verify that you have a sufficient amount of sample and that it is packed tightly and uniformly in the rotor.[6][7]

  • Basic Acquisition Parameters: Check that your pulse widths, spectral width, and receiver gain are set to reasonable starting values.

Q3: Can changing the temperature improve my 35Cl signal?

A: Yes, in many cases, lowering the temperature can significantly improve the S/N. At cryogenic temperatures, the Boltzmann polarization increases, leading to a stronger intrinsic signal.[8] Furthermore, "freezing out" molecular motions can sometimes lead to narrower lines, although in other cases it can introduce conformational heterogeneity that broadens them.[9][10]

Q4: Are there specific pulse sequences that are better for 35Cl?

A: Absolutely. Due to the very broad nature of 35Cl spectra, simple pulse-acquire experiments are often insufficient. Echo-based sequences are crucial. The Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence, and particularly its more advanced variant, WURST-QCPMG (Wideband Uniform Rate Smooth Truncation), are highly effective for acquiring ultra-wideline spectra with enhanced sensitivity.[3][11][12][13] These sequences use a train of refocusing pulses to acquire multiple echoes, which are then summed to boost the S/N.[14]

In-Depth Troubleshooting Guide

A low S/N ratio in your 35Cl ssNMR experiment can originate from several sources. This guide provides a systematic approach to identifying and resolving the issue.

Diagram: Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low S/N in 35Cl ssNMR.

Hardware and Setup Issues
IssueCausality & ExplanationRecommended Action
Improper Probe Tuning/Matching The probe's resonant circuit must be tuned to the precise Larmor frequency of 35Cl and its impedance matched to the spectrometer (typically 50 Ω). A mismatch leads to reflected RF power, reducing the effectiveness of pulses and attenuating the received signal.[5]Carefully tune and match the probe using the spectrometer's software (e.g., "wobb" command). The dip in the wobble curve should be centered on the 35Cl frequency and be as deep and sharp as possible.[4] This must be done for every new sample.
Faulty Cables/Connections Loose or damaged cables between the spectrometer, preamplifier, and probe can cause significant signal loss and introduce noise.Check all BNC and N-type connectors to ensure they are secure. Inspect cables for any visible damage. If possible, test with a known good set of cables.
Spectrometer Instability Drifts in the main magnetic field (B₀) or instability in the RF electronics can degrade signal quality over the course of a long acquisition.Ensure the spectrometer's lock system is stable (if applicable for your setup). Monitor the room temperature and humidity, as environmental fluctuations can affect electronics.
Sample Preparation and Handling
IssueCausality & ExplanationRecommended Action
Insufficient Sample Quantity The NMR signal is directly proportional to the number of nuclei in the coil. For insensitive nuclei like 35Cl, maximizing the amount of sample is critical.For typical solid-state rotors (e.g., 3.2 mm or 4 mm), aim to fill the sample volume completely. The required mass will depend on the sample density and chlorine content.
Sample Impurities Paramagnetic impurities (e.g., metal ions) can cause rapid nuclear relaxation, leading to severe line broadening and signal loss.[6] Solid particles can also distort the magnetic field homogeneity.[7]Use high-purity starting materials. If paramagnetic contamination is suspected, wash the sample with a suitable chelating agent. Filter samples to remove any suspended solids before packing.[7][15]
Poor Rotor Packing Inhomogeneous sample packing within the rotor leads to a distribution of magnetic susceptibilities, causing line broadening. Air gaps reduce the effective sample volume.Grind the sample into a fine, uniform powder. Pack the rotor in small increments, tamping down each addition firmly to ensure a high and even packing density. Avoid overtightening the caps, which can deform the rotor.
Spectrometer and Experimental Parameters

This is often where the most significant gains in S/N can be made. The key is to select a pulse sequence and parameters that are optimized for broad, quadrupolar-dominated spectra.

For spectra spanning hundreds of kHz to several MHz, a simple pulse-and-acquire experiment is often inadequate due to "dead time" issues. The receiver must recover after the high-power RF pulse, during which the initial part of the rapidly decaying Free Induction Decay (FID) is lost. This leads to baseline distortion and loss of signal intensity.

The Solution: Use an echo-based pulse sequence.

  • Solids Echo (or Quadrupolar Echo): A (π/2)ₓ - τ - (π/2)ᵧ sequence is often more effective than a standard Hahn echo for quadrupolar nuclei as it refocuses the central transition more efficiently.[16]

  • QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill): This is the workhorse sequence for wideline ssNMR. It employs a train of refocusing pulses to generate a series of echoes, which are acquired and summed. This dramatically improves the S/N in a single scan.[11][14]

  • WURST-QCPMG: An enhancement of QCPMG that uses adiabatic (frequency-swept) WURST pulses for excitation and refocusing.[12][13] These pulses can excite and refocus spins over a much broader frequency range than conventional rectangular pulses, making this sequence ideal for the ultra-wideline spectra often encountered with 35Cl.[3][13]

G cluster_0 cluster_1 start start p1 90° start->p1 tau1 tau1 p1->tau1 p2_1 180° tau1->p2_1 τ acq1 Acquire Echo 1 p2_1->acq1 p2_2 180° acq1->p2_2 τ acq2 Acquire Echo 2 p2_2->acq2 p2_n 180° acq2->p2_n ... acqn Acquire Echo n p2_n->acqn τ end end acqn->end

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Troubleshooting

handling and storing hygroscopic enriched sodium (35Cl)chloride

Technical Support Center: Handling & Storing Enriched Sodium ( 35 Cl)Chloride Welcome to the Technical Support Center for Enriched Isotope Handling. As a Senior Application Scientist, I frequently consult with researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storing Enriched Sodium ( 35 Cl)Chloride

Welcome to the Technical Support Center for Enriched Isotope Handling. As a Senior Application Scientist, I frequently consult with researchers whose high-value experiments have been compromised by a seemingly benign reagent: sodium chloride.

When dealing with isotopically enriched sodium chloride ( 35 Cl)—typically enriched to >99 atom % 35 Cl—the standard benchtop rules no longer apply. This material is critical for high-precision NMR, mass spectrometry, and the synthesis of radiopharmaceutical precursors[1].

The Causality of Failure: Why Hygroscopicity Matters

The primary vector for experimental failure with Na 35 Cl is its hygroscopic nature. Atmospheric moisture physically coordinates with the Na + crystal lattice. This is not merely a physical nuisance; it is a fundamental stoichiometric disruptor. When Na 35 Cl absorbs water, the apparent mass increases. If you weigh 10.0 mg of hydrated Na 35 Cl, you are introducing less 35 Cl than calculated, effectively diluting your isotopic purity and ruining quantitative yields.

Every protocol in this guide is built on a self-validating premise : By strictly controlling the atmosphere and thermally driving off coordinated water, we ensure the measured mass corresponds exclusively to the anhydrous Na 35 Cl target.

Troubleshooting & FAQs

Q1: Why does my Na 35 Cl mass drift upward on the analytical balance, and how do I prevent it? A1: This upward drift is caused by deliquescence. The salt is actively absorbing atmospheric moisture ( H2​O ) to form a hydration shell. Because enriched isotopes are dispensed in highly precise micro-to-milligram quantities, even a fractional mass increase from water completely invalidates your molarity calculations.

  • The Solution: All handling must be performed inside an inert-atmosphere glovebox. Ensure the glovebox environment maintains H2​O and O2​ levels strictly below 1 ppm[2]. Never weigh this material on an open benchtop balance.

Q2: I suspect my Na 35 Cl was exposed to ambient humidity. How do I recover the anhydrous state without volatilizing the isotope? A2: You must thermally break the ion-dipole interactions between the sodium ions and the absorbed water molecules without reaching the melting point of NaCl (801 °C).

  • The Solution: Sinter the powder in a high-temperature furnace at 500 °C for 6 hours. This rigorous thermal treatment ensures complete dehydration. Following this, the material must be cooled in a desiccator for 24 hours prior to weighing[1].

Q3: What are the mandatory long-term storage conditions for enriched Na 35 Cl? A3: Long-term storage must prevent both moisture ingress and potential photolytic degradation of any trace impurities.

  • The Solution: Store the anhydrous Na 35 Cl in amber glass vials sealed with PTFE-lined caps. These vials must be housed within a desiccator or a dry box backfilled with an inert atmosphere (Argon or Nitrogen)[3].

Quantitative Data: Impact of Moisture on Isotopic Precision

To illustrate the critical nature of anhydrous handling, the following table summarizes the stoichiometric drift caused by moisture absorption in natural versus enriched NaCl.

ParameterNatural NaClEnriched Na 35 ClImpact of 5% (w/w) Moisture Absorption
Isotopic Abundance ~75.77% 35 Cl, ~24.23% 37 Cl>99.0% 35 ClN/A (Isotopic ratio remains, but total moles drop).
Molar Mass (Anhydrous) 58.44 g/mol 57.96 g/mol Apparent mass increases; true moles delivered decreases.
Target Moles (per 100 mg) 1.711 mmol1.725 mmolDrops to ~1.639 mmol (a critical error in precision synthesis).
Melting Point 801 °C801 °CAbsorbed water may cause localized boiling/spattering during rapid heating.

Experimental Protocols

Protocol 1: Glovebox Transfer and Analytical Weighing

This protocol ensures that the isotopic salt is transferred into the inert environment without compromising the main chamber's atmosphere.

  • Preparation: Ensure the target Na 35 Cl container is tightly sealed. Wipe the exterior of the container with a lint-free wipe lightly dampened with isopropanol to remove surface contaminants.

  • Antechamber Loading: Place the sealed container into the glovebox antechamber.

  • Purge Cycling: Perform a minimum of three evacuate/refill cycles using Argon or Nitrogen. Crucial Step: Apply the vacuum slowly to prevent any loose powder (if the seal is imperfect) from being blown into the antechamber volume[4].

  • Transfer: Bring the container into the main chamber. Verify that the glovebox sensors read < 1 ppm for both O2​ and H2​O [2].

  • Weighing: Use an analytical balance located inside the glovebox. Dispense the required mass into a pre-tared, dry reaction vessel. Cap the vessel tightly before removing it from the glovebox.

Protocol 2: Thermal Recovery of Hydrated Na 35 Cl

Use this self-validating protocol if the salt has clumped or been exposed to ambient air.

  • Crucible Prep: Transfer the suspect Na 35 Cl powder into a pre-weighed, ultra-clean ceramic or platinum crucible.

  • Sintering: Place the crucible into a muffle furnace. Ramp the temperature to 500 °C and hold for exactly 6 hours to drive off all coordinated water molecules[1].

  • Controlled Cooling: Remove the crucible from the furnace and immediately place it into a vacuum desiccator. Allow it to cool for 24 hours[1].

  • Verification: Weigh the crucible to determine the exact anhydrous mass. The stable mass confirms complete dehydration. Immediately transfer the salt to the glovebox (via Protocol 1) for storage.

Workflow Visualization

Na35Cl_Handling Receive Receive Na35Cl (Sealed Container) Inspect Inspect Seal & Integrity Receive->Inspect Antechamber Antechamber Purge (3x Vac/Ar Cycles) Inspect->Antechamber Glovebox Glovebox Storage (H2O & O2 < 1 ppm) Antechamber->Glovebox Decision Moisture Exposure Suspected? Glovebox->Decision Sinter Thermal Recovery (Sinter at 500°C for 6h) Decision->Sinter Yes Weigh Analytical Weighing & Reaction Prep Decision->Weigh No Sinter->Antechamber Return to Inert Atmosphere

Standard workflow for the receipt, handling, and thermal recovery of enriched Na35Cl.

References

  • Benchchem. "A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds." Benchchem. 3

  • Sigma-Aldrich. "Sodium chloride-35Cl 35Cl 99atom 20510-55-8." Sigma-Aldrich.

  • ACS Publications. "Precise Determination of the Absolute Isotopic Abundance Ratio and the Atomic Weight of Chlorine in Three International Reference Materials by the Positive Thermal Ionization Mass Spectrometer-Cs2Cl+-Graphite Method." Analytical Chemistry. 1

  • School of Chemistry. "SOP For Operation Of Glove Boxes." University College Dublin. 2

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Optimization

Technical Support Center: Optimizing ³⁵Cl NMR Resolution with Sodium (³⁵Cl)Chloride

Welcome to the Technical Support Center for ³⁵Cl Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically engineered for researchers, structural biologists, and drug development professionals utilizing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ³⁵Cl Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically engineered for researchers, structural biologists, and drug development professionals utilizing isotopically enriched sodium (³⁵Cl)chloride to probe anion binding sites and conduct Fragment-Based Drug Discovery (FBDD).

Below, you will find a deep dive into the mechanistic causes of line broadening, step-by-step self-validating protocols, and targeted troubleshooting guides.

The Mechanistic Basis of ³⁵Cl Line Broadening

To troubleshoot ³⁵Cl NMR resolution, one must first understand the causality behind the signal behavior. The ³⁵Cl nucleus possesses a spin of I=3/2 , making it a quadrupolar nucleus[1]. Its relaxation is predominantly driven by the interaction between its nuclear quadrupole moment and the surrounding electric field gradient (EFG)[1].

  • The Free State (High Resolution): When sodium (³⁵Cl)chloride is dissolved in bulk water, the chloride ion is surrounded by a highly symmetric hydration shell. The EFG averages to zero, and the ion tumbles rapidly in the extreme-narrowing regime[1]. This results in slow transverse relaxation ( T2​ ) and a sharp, high-resolution NMR signal, typically exhibiting a half-height linewidth ( Δν1/2​ ) of 8.0 to 9.5 Hz in 0.1 M solutions[2].

  • The Bound State (Line Broadening): When the ³⁵Cl⁻ ion binds to a macromolecule (e.g., a target protein), two things happen: the symmetry of the environment is broken (creating a large EFG), and the rotational correlation time ( τc​ ) drastically increases to match the slow tumbling of the protein[1]. This causes rapid quadrupolar relaxation and massive line broadening[3].

  • The Exchange Phenomenon: Because chloride ions typically undergo rapid exchange between the free and bound states (at frequencies >1.6 kHz)[4], the observed NMR signal is a population-weighted average of both states. Even a tiny fraction of bound chloride will severely broaden the bulk signal[3].

FBDD_Workflow A Free Na³⁵Cl (Narrow Line) C Protein-³⁵Cl Complex (Broad Line) A->C Binding B Target Protein B->C Receptor E Displaced ³⁵Cl⁻ (Resolution Restored) C->E Displacement D Drug Candidate D->E Competes

³⁵Cl NMR Fragment-Based Drug Discovery (FBDD) Displacement Workflow.

Troubleshooting Guide & FAQs

Q: My ³⁵Cl spectrum in a protein assay is too broad to detect small changes in ligand binding. How can I improve the resolution? A: If the baseline signal is excessively broad before adding your drug candidate, the bound fraction of chloride is dominating the relaxation pathway. You have two primary mechanistic levers to pull:

  • Shift the Equilibrium: Increase the concentration of enriched sodium (³⁵Cl)chloride. By increasing the pool of free chloride, the population-weighted average shifts back toward the free state, narrowing the observed line.

  • Modulate Correlation Time ( τc​ ): Increase the sample temperature slightly (e.g., from 25°C to 35°C, protein stability permitting). Higher temperatures decrease solvent viscosity and increase the tumbling rate, thereby reducing τc​ and narrowing the line[1].

Q: I am experiencing severe baseline roll and distorted lineshapes in my 1D ³⁵Cl spectra, even in pure buffer. A: This is a classic symptom of acoustic ringing, a common hardware artifact when pulsing low-gamma quadrupolar nuclei at high power.

  • Solution: Abandon the standard single-pulse acquire sequence. Implement a Hahn spin-echo sequence (90° - τ

    • 180° - acquire) or use a pre-acquisition delay (dead-time elimination) to allow the acoustic ringing in the probe to dissipate before opening the receiver.

Q: Why should I invest in isotopically enriched Sodium (³⁵Cl)Chloride when natural abundance NaCl is already ~75% ³⁵Cl? A: While natural abundance provides a baseline signal, enriched Na³⁵Cl (typically >99%) offers a critical boost in the Signal-to-Noise Ratio (SNR). In delicate protein assays, high ionic strength (excessive salt) can destabilize the protein or cause non-specific binding artifacts. Enriched Na³⁵Cl allows you to achieve the necessary SNR at significantly lower total salt concentrations, preserving the physiological relevance of your assay.

Troubleshooting_Tree Start Issue: Poor ³⁵Cl Resolution Q1 Sample Type? Start->Q1 Pure Pure Solvent Q1->Pure Protein Protein Mixture Q1->Protein Sol1 Reduce Viscosity Pure->Sol1 Sol2 Use Spin-Echo Pure->Sol2 Prot1 Bound Fraction High? Protein->Prot1 ProtSol1 Titrate Na³⁵Cl Prot1->ProtSol1 Yes ProtSol2 Increase Temp Prot1->ProtSol2 Alt

Troubleshooting decision tree for resolving ³⁵Cl NMR line broadening issues.

Self-Validating Protocol: ³⁵Cl Competitive Binding Assay

To ensure trustworthiness in your FBDD screening, every protocol must act as a self-validating system. Do not proceed to protein addition until the baseline solvent state is verified.

Step 1: Baseline System Calibration (The Control)

  • Prepare a 0.1 M solution of enriched sodium (³⁵Cl)chloride in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.4, 10% D₂O). Avoid buffers with competing anions like high-concentration phosphates.

  • Acquire a 1D ³⁵Cl NMR spectrum using a spin-echo sequence.

  • Validation Check: Measure the full width at half-height ( Δν1/2​ ). It must be between 8.0 and 15.0 Hz [2]. If it is broader, check your shim, probe tuning, or buffer viscosity before proceeding.

Step 2: Protein-Chloride Complexation

  • Add the target protein to the NMR tube (typical concentration: 10–50 µM).

  • Re-acquire the ³⁵Cl spectrum.

  • Calculate the line broadening ( Δνobs​−Δνfree​ ). The signal should now be significantly broader (e.g., 50–200 Hz depending on protein size and affinity) due to rapid exchange with the asymmetric bound state[4].

Step 3: Ligand Screening & Displacement

  • Titrate your drug candidate/fragment into the sample.

  • Monitor the ³⁵Cl linewidth. If the drug candidate successfully competes for the anion binding site, the ³⁵Cl⁻ ions will be displaced into the bulk solvent[3].

  • Positive Hit Confirmation: A successful displacement is validated by the restoration of spectral resolution—the linewidth will narrow, approaching the baseline calibration value established in Step 1.

Quantitative Reference Data

Use the following table to benchmark your experimental parameters and verify the expected relaxation regimes during your assays.

ParameterFree Na³⁵Cl (Aqueous)Protein-Bound ³⁵ClDisplaced ³⁵Cl (Post-Drug)
Environment Symmetry High (Spherical hydration)Low (Asymmetric EFG)High (Restored hydration)
Correlation Time ( τc​ ) Fast (~picoseconds)Slow (~nanoseconds)Fast (~picoseconds)
Typical Linewidth ( Δν1/2​ ) 8.0 – 9.5 Hz> 100 Hz (Population avg)10 – 25 Hz
Relaxation Regime Extreme NarrowingSlow TumblingExtreme Narrowing

References

  • 2 - Semantic Scholar[2] 2.1 - Forschungszentrum Jülich[1]

  • 3 - National Institutes of Health (NIH)[3]

  • 4 - ResearchGate[4]

Sources

Troubleshooting

optimizing relaxation delays for sodium (35Cl)chloride NMR acquisition

Technical Support Center: 35Cl NMR Acquisition & Relaxation Delay Optimization As a Senior Application Scientist, I frequently encounter researchers struggling to obtain clean, quantitative Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 35Cl NMR Acquisition & Relaxation Delay Optimization

As a Senior Application Scientist, I frequently encounter researchers struggling to obtain clean, quantitative Nuclear Magnetic Resonance (NMR) spectra of quadrupolar nuclei. For drug development professionals and formulation scientists working with sodium chloride (NaCl) systems, saline formulations, or chloride-containing Active Pharmaceutical Ingredients (APIs), optimizing the relaxation delay ( d1​ ) for the chlorine-35 ( 35 Cl) nucleus is a critical hurdle.

This technical guide bypasses generic advice to provide a self-validating, causally grounded framework for optimizing 35 Cl NMR acquisitions.

Section 1: The Physics of 35 Cl NMR (FAQs)

Q1: Why are 35 Cl NMR signals typically so broad, and how does this dictate my relaxation delay ( d1​ )? A1: Chlorine-35 is a spin-3/2 quadrupolar nucleus. Unlike spin-1/2 nuclei ( 1 H, 13 C) that relax via dipole-dipole interactions, 35 Cl relaxation is dominated by the interaction of its nuclear electric quadrupole moment with fluctuating electric field gradients (EFGs) in its local molecular environment. The quadrupolar relaxation rate is directly proportional to the product of the EFG variance and the effective correlation time ( τc​ ) of these EFG fluctuations [1]. Because these fluctuations are highly efficient at inducing relaxation, the longitudinal ( T1​ ) and transverse ( T2​ ) relaxation times in aqueous NaCl are extremely short—typically in the 10–40 ms range. Consequently, your d1​ can be set much shorter than usual (e.g., 0.1 to 0.5 seconds), allowing for rapid signal averaging.

Q2: I set my d1​ to 50 ms to maximize my scan rate, but my sample is heating up and my tuning is drifting. Why? A2: While a short T1​ theoretically allows for rapid pulsing, doing so drastically increases the duty cycle of your radiofrequency (RF) amplifier and probe. Delivering high-power RF pulses with very short recycle delays (< 100 ms) into a highly conductive sample (like aqueous NaCl) causes severe dielectric heating. This heating dynamically alters the sample temperature, shifts the EFG correlation time ( τc​ ), and changes the T1​ during the experiment itself. A self-validating protocol requires balancing the theoretical 5×T1​ delay with the thermal limits of your hardware.

Section 2: Troubleshooting Acoustic Ringing & Baseline Distortions

Symptom: A massive, undulating baseline roll completely obscures the 35 Cl peak, making integration impossible. Root Cause: Acoustic ringing. 35 Cl has a low gyromagnetic ratio ( γ ) and resonates at low frequencies (~39.2 MHz at 9.4 T). The RF excitation pulses generate acoustic waves within the metal components of the probe, which "ring" back into the receiver coil. Because 35 Cl signals decay rapidly (short T2∗​ ), the dead time required to let the ringing subside often consumes the actual Free Induction Decay (FID). Solution:

  • Pulse Sequence Modification: Do not use a standard single-pulse (Bloch decay) sequence. Instead, implement an ARING (Acoustic Ringing elimination) sequence or a modified spin-echo sequence. This refocuses the nuclear magnetization while allowing the acoustic transients to decay.

  • Optimize Acquisition Time (AQ): Do not over-acquire. For 35 Cl NMR, empirical data shows that integrated signal intensities remain constant when FID acquisition times are greater than 0.5 seconds [2]. Acquiring beyond this simply collects noise and exacerbates baseline artifacts.

Section 3: Self-Validating Protocol: T1​ Measurement & d1​ Optimization

To ensure scientific integrity, never guess your relaxation delay. You must empirically measure T1​ for your specific NaCl formulation to establish a self-validating acquisition system.

Step-by-Step Methodology: Inversion Recovery for Fast-Relaxing Nuclei

  • Probe Tuning & Matching: Tune the broadband probe to the 35 Cl frequency. Match to 50 ohms using a reference 0.1 M NaCl in D 2​ O sample to account for the high salt conductivity.

  • Pulse Calibration: Determine the exact 90° ( π/2 ) pulse width. For central-transition excitation in 35 Cl, this is typically between 6.0–10.0 µs depending on the probe.

  • Sequence Setup: Load the standard inversion recovery pulse sequence (180° - τ - 90° - AQ).

  • Delay List ( τ ) Configuration: Because 35 Cl relaxes rapidly, configure your τ list logarithmically to capture the fast decay. Use an array of 1 to 200 ms (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ms) [3].

  • Acquisition: Set the base relaxation delay ( d1​ ) to at least 0.5 s to ensure complete thermal equilibration between scans. Acquire 16–64 transients per τ increment.

  • Data Fitting: Fit the resulting peak intensities to the monoexponential equation: I(τ)=I0​[1−2exp(−τ/T1​)] .

  • Optimize d1​ :

    • For quantitative 1D NMR: Set d1​≥5×T1​ .

    • For qualitative (maximum SNR per unit time): Set the pulse angle to the Ernst angle: cos(θE​)=exp(−d1​/T1​) .

Section 4: Quantitative Data Summary

The following table summarizes expected relaxation parameters to benchmark your experimental setup.

System EnvironmentTypical T1​ Relaxation TimeOptimal d1​ (Quantitative)Minimum AQ Time
0.10 M NaCl (aq), 20°C ~20 - 30 ms0.15 s> 0.5 s
4.0 M NaCl (aq), 20°C ~10 - 15 ms0.10 s> 0.5 s
Solid-State Organochloride (MAS) ~100 ms0.50 s [4]N/A (Echo utilized)

Section 5: Workflow Visualization

Follow this logical decision tree to systematically optimize your 35 Cl NMR acquisition parameters while avoiding hardware damage and spectral artifacts.

G Start Initiate 35Cl NMR Optimization MeasureT1 1. Measure T1 via Inversion Recovery Start->MeasureT1 CalcDelay 2. Calculate d1 (Quantitative: 5×T1) MeasureT1->CalcDelay CheckBaseline 3. Is Baseline Distorted? CalcDelay->CheckBaseline AcousticRinging Acoustic Ringing Detected Apply ARING / Spin Echo CheckBaseline->AcousticRinging  Yes CheckHeating 4. Check Duty Cycle (Sample Heating?) CheckBaseline->CheckHeating  No AcousticRinging->CheckHeating IncreaseDelay Increase d1 & Lower Rep Rate CheckHeating->IncreaseDelay  Yes Acquire Optimal Acquisition Proceed CheckHeating->Acquire  No IncreaseDelay->Acquire

Decision tree for optimizing 35Cl NMR relaxation delays and mitigating acoustic ringing.

References

  • Quadrupolar 23Na+ NMR relaxation as a probe of subpicosecond collective dynamics in aqueous electrolyte solutions. PMC (National Institutes of Health). 1

  • Estimation of solid-liquid interfacial potential enabled by quantitative analysis and relaxation observation of quadrupolar NMR. Kobe University. 2

  • 35Cl NMR relaxation study of cement hydrate suspensions. ResearchGate. 3

  • Accelerated acquisition of wideline solid-state NMR spectra of spin 3/2 nuclei by frequency-stepped indirect detection experiments. RSC Publishing.4

Sources

Reference Data & Comparative Studies

Validation

sensitivity differences between natural NaCl and enriched sodium (35Cl)chloride

Objective Comparison Guide: Sensitivity Differences Between Natural NaCl and Enriched 35 Cl Sodium Chloride in NMR Spectroscopy Executive Summary As a Senior Application Scientist specializing in solid-state NMR (SSNMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Sensitivity Differences Between Natural NaCl and Enriched 35 Cl Sodium Chloride in NMR Spectroscopy

Executive Summary

As a Senior Application Scientist specializing in solid-state NMR (SSNMR) and crystallographic characterization, I frequently encounter the question of whether isotopic enrichment is necessary for quadrupolar nuclei. For 35 Cl (Spin I=3/2 ), the analytical landscape is uniquely counterintuitive. While isotopic enrichment is a standard, necessary paradigm for nuclei like 13 C or 15 N, the inherently high natural abundance of 35 Cl fundamentally alters the cost-benefit matrix[1]. This guide objectively compares natural NaCl against enriched 35 Cl sodium chloride, detailing the mechanistic causality behind sensitivity differences and providing self-validating experimental protocols for pharmaceutical and biological applications.

Mechanistic Analysis of Sensitivity

In NMR spectroscopy, signal sensitivity is directly proportional to the number of active spins ( N ) in the sample. The 35 Cl nucleus has a natural isotopic abundance of approximately 75.8%[2]. If a researcher synthesizes >99% enriched 35 Cl NaCl, the theoretical Signal-to-Noise Ratio (SNR) multiplier is simply the ratio of these abundances: 99.9/75.8≈1.32 .

The Causality of Symmetry: Why is natural NaCl used as the universal reference standard rather than an enriched counterpart? In a perfect NaCl crystal, the chloride ion resides in a highly symmetric, perfectly cubic lattice. This symmetry forces the Electric Field Gradient (EFG) tensor to zero, meaning the quadrupolar coupling constant ( CQ​ ) is exactly 0 MHz[3]. Consequently, the central transition ( m=+1/2↔−1/2 ) is completely free of first- and second-order quadrupolar broadening.

When you combine CQ​=0 with a 75.8% natural abundance, natural NaCl yields an overwhelmingly intense, ultra-sharp isotropic peak. The marginal 32% sensitivity gain from enriched 35 Cl is analytically negligible for calibration purposes, making natural NaCl the undisputed, cost-effective standard.

However, when analyzing Active Pharmaceutical Ingredients (APIs)—where over 50% of drugs are hydrochloride salts—the chloride ions sit in asymmetric environments. This leads to massive quadrupolar broadening (often >100 kHz), causing the signal to smear into the baseline[3]. Even in these low-sensitivity scenarios, researchers rely on advanced pulse sequences and ultra-high magnetic fields rather than raw isotopic enrichment, as the 1.32x boost does not justify the prohibitive cost of custom API synthesis[4].

Quantitative Data Presentation

The following table summarizes the performance metrics and physical properties governing the sensitivity of both materials.

ParameterNatural Sodium Chloride (NaCl)Enriched Sodium Chloride ( 35 Cl)
Isotopic Abundance ( 35 Cl) 75.76%> 99.0%
Relative Receptivity (vs 1 H) 3.55×10−3 4.70×10−3
Theoretical SNR Multiplier 1.0x (Baseline)~1.32x
Quadrupolar Coupling ( CQ​ ) 0 MHz (Cubic Symmetry)0 MHz (Cubic Symmetry)
Cost Efficiency Extremely High (<$1 / kg)Extremely Low (Custom Synthesis)
Primary Application Spectrometer Calibration, 0 ppm ReferenceTrace Biological Tracking, Isotope Dilution

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The expected outcome inherently verifies the instrumental setup.

Protocol 1: Instrumental Calibration and Referencing using Natural NaCl Objective: Establish the 0.0 ppm chemical shift reference and validate spectrometer RF performance. Causality: Because natural NaCl has CQ​=0 , any line broadening observed is directly attributable to magnetic field inhomogeneity ( B0​ shimming) or magic-angle miscalibration, making it a perfect diagnostic tool.

  • Sample Preparation: Pack a 3.2 mm zirconia rotor with finely milled, dry natural NaCl.

  • MAS Setup: Spin the sample at a moderate Magic Angle Spinning (MAS) rate (e.g., 10 kHz).

  • Pulse Optimization: Apply a single-pulse direct excitation (Bloch decay). Calibrate the 90° pulse length (typically 2.5 - 3.0 µs at a 50 kHz RF field).

  • Acquisition: Acquire 4 to 8 scans. (Isotopic enrichment is unnecessary; 4 scans of natural NaCl will yield an SNR > 1000:1).

  • Validation & Referencing: Process the Free Induction Decay (FID). A single, ultra-sharp peak must appear. Set the isotropic chemical shift of this peak to exactly 0.0 ppm[3]. If the peak exhibits spinning sidebands or broadening, re-shim the magnet and precisely adjust the stator angle.

Protocol 2: 1 H- 35 Cl HMQC for Complex APIs (Simulating Low-Sensitivity Environments) Objective: Extract high-resolution structural data from asymmetric hydrochlorides where direct 35 Cl detection fails. Causality: Instead of relying on the marginal 1.32x boost from 35 Cl enrichment, we harness the high gyromagnetic ratio ( γ ) and near 100% abundance of the 1 H spin bath. Transferring magnetization from 1 H to 35 Cl via Heteronuclear Multiple Quantum Coherence (HMQC) bypasses the low intrinsic receptivity of 35 Cl[4].

  • Sample Preparation: Pack the API (e.g., a local anesthetic HCl salt) into a 1.3 mm rotor.

  • Ultrafast MAS: Spin the sample at 60 kHz to average out strong 1 H- 1 H homonuclear dipolar couplings.

  • Pulse Sequence: Execute a 1 H- 35 Cl D-HMQC sequence. Apply a 1 H excitation pulse, followed by dipolar recoupling to transfer coherence to the 35 Cl central transition or Double-Quantum Satellite Transitions (DQ-ST)[4].

  • Detection: Detect the signal indirectly on the 1 H channel.

  • Validation: The appearance of correlated 1 H- 35 Cl cross-peaks confirms spatial proximity (< 4 Å) between the proton and the chloride ion, validating the hydrogen-bonding network[1].

Mandatory Visualization

Workflow H1 1H Spin Bath (High Polarization) Transfer Dipolar Recoupling (CP / HMQC) H1->Transfer Cross-Polarization NatCl Natural 35Cl (75.8%) Baseline SNR Transfer->NatCl Standard API EnrCl Enriched 35Cl (>99%) 1.32x SNR Boost Transfer->EnrCl Trace Biomolecules Detect Signal Detection & Processing NatCl->Detect EnrCl->Detect

Magnetization transfer pathways comparing natural and enriched 35Cl detection schemes.

Conclusion

While isotopic enrichment is a cornerstone of modern NMR, 35 Cl represents a unique exception. The natural abundance of 75.8% provides a sufficiently high baseline sensitivity that renders >99% enrichment economically and analytically inefficient for routine studies[1]. By leveraging the perfect cubic symmetry of natural NaCl for calibration, and advanced proton-detection workflows for complex APIs, researchers can achieve optimal sensitivity without the prohibitive costs of isotopic labeling.

References

  • Localization of Cl-35 Nuclei in Biological Solids using Rotational-Echo Double-Resonance Experiments - DSpace@MIT. Massachusetts Institute of Technology.1

  • Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. 3

  • NMR active nuclei for biological and biomedical applications. Open MedScience. 2

  • High-Resolution NMR of S = 3/2 Quadrupole Nuclei by Detection of Double-Quantum Satellite Transitions via Protons. ACS Publications. 4

Sources

Comparative

A Researcher's Guide to Isotopic Purity Analysis of Sodium (³⁵Cl) Chloride

For professionals in pharmaceutical development and scientific research, the isotopic purity of starting materials is not a trivial detail—it is a cornerstone of experimental validity and product integrity. This is parti...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in pharmaceutical development and scientific research, the isotopic purity of starting materials is not a trivial detail—it is a cornerstone of experimental validity and product integrity. This is particularly true for isotopically labeled compounds like Sodium (³⁵Cl) Chloride, where the enrichment of the ³⁵Cl isotope is critical for its intended application, ranging from tracer studies in metabolic research to the development of novel therapeutic agents.

This guide provides an in-depth comparison of the primary analytical methods for determining the isotopic purity of Sodium (³⁵Cl) Chloride. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific rigor.

The Critical Need for Isotopic Purity Verification

Sodium chloride enriched with the ³⁵Cl isotope (³⁵NaCl) is a specialized reagent where the natural isotopic abundance of chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) has been altered to achieve a high percentage of the lighter isotope.[1][2][3] The utility of this enrichment hinges on the ability to distinguish it from its naturally occurring counterpart. Therefore, robust analytical methods are required to verify the specified level of isotopic enrichment and to ensure the absence of isotopic contaminants that could compromise experimental outcomes.

Comparative Analysis of Key Methodologies

The determination of chlorine isotopic ratios has traditionally been the domain of specialized mass spectrometry techniques. However, advancements in other analytical technologies have provided alternative and complementary approaches. Here, we compare the most relevant methods for the isotopic purity analysis of ³⁵NaCl.

Mass Spectrometry (MS) Methods

Mass spectrometry is the gold standard for isotopic analysis due to its inherent ability to differentiate atoms and molecules based on their mass-to-charge ratio (m/z). Several MS techniques are applicable to the analysis of chlorine isotopes.

a) Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly precise technique specifically designed for measuring the relative abundance of isotopes in a sample.[3] For chlorine analysis, the sample is typically converted into a gaseous form, most commonly methyl chloride (CH₃Cl).[3][4]

  • Principle of Operation: The gaseous sample is ionized, and the resulting ions (e.g., CH₃³⁵Cl⁺ and CH₃³⁷Cl⁺) are accelerated into a magnetic field that separates them based on their m/z.[4] Dual collectors simultaneously measure the ion currents of the two isotopic species, allowing for a very precise ratio determination.[5]

  • Strengths:

    • High precision and accuracy, often achieving uncertainties of ≤0.2–0.6 per mil.[6]

    • Well-established methodology with a long history of use in geochemistry and environmental science.[5]

  • Limitations:

    • Requires conversion of the sample to a suitable gas (CH₃Cl), which can be a complex and time-consuming process involving quantitative precipitation of AgCl followed by reaction with CH₃I.[3][5]

    • The instrumentation is costly and requires specialized expertise.[6]

b) Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a more versatile and higher-throughput technique that can measure the isotopic composition of a wide range of elements, including chlorine.[6]

  • Principle of Operation: The sample, typically in a liquid form, is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then introduced into a mass spectrometer. A key challenge for chlorine analysis is the presence of polyatomic interferences (e.g., ¹⁶O¹⁸O¹H⁺ on ³⁵Cl⁺ and ³⁶Ar¹H⁺ on ³⁷Cl⁺).[6] Modern triple quadrupole (QQQ) ICP-MS instruments can effectively mitigate these interferences using a reaction gas like O₂.[6]

  • Strengths:

    • Rapid analysis and high sample throughput.[6]

    • Relatively lower instrumentation cost compared to TIMS and IRMS.[6]

    • Direct analysis of liquid samples often requires minimal sample preparation, sometimes only dilution.[6]

  • Limitations:

    • Historically, precision and accuracy were lower than IRMS or TIMS, though modern instruments have significantly improved performance.[6]

    • Polyatomic interferences must be carefully managed to ensure accurate results.[6]

c) Thermal Ionization Mass Spectrometry (TIMS)

TIMS is another high-precision technique for isotopic analysis, particularly for elements that can be readily ionized from a heated filament.[5]

  • Principle of Operation: For chlorine analysis, the sample is typically converted to a salt like Cesium Chloride (CsCl) and deposited onto a metal filament.[7][8] The filament is heated in a vacuum, causing the sample to ionize. The resulting ions (e.g., Cs₂³⁵Cl⁺ and Cs₂³⁷Cl⁺) are then analyzed by the mass spectrometer.[7]

  • Strengths:

    • Capable of very high precision, with achievable uncertainties of ≤0.2‰ (2σ).[5]

    • Suitable for small sample sizes (e.g., 0.1-0.3 µmol Cl).[5]

  • Limitations:

    • Requires significant sample preparation, including conversion to a suitable salt and potentially chromatographic purification to remove interfering ions.[6][8]

    • The analysis is sensitive to the amount of sample loaded onto the filament, and machine-induced mass fractionation must be corrected for.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine isotopic purity analysis of chlorine, NMR spectroscopy offers a non-destructive method that can provide information about the chemical environment of the chlorine nucleus.

  • Principle of Operation: Both ³⁵Cl and ³⁷Cl are quadrupolar nuclei, meaning they have a nuclear spin of I > 1/2.[9] This property makes their NMR signals broad and often difficult to detect. However, in highly symmetric environments, such as the chloride ion in solution, relatively sharp signals can be obtained. The resonance frequencies for ³⁵Cl and ³⁷Cl are distinct, allowing for their differentiation.[9]

  • Strengths:

    • Non-destructive analysis.

    • Provides information about the chemical state of the chlorine.

    • Modern high-field NMR spectrometers have increased the feasibility of ³⁵Cl and ³⁷Cl NMR.[10][11]

  • Limitations:

    • Lower sensitivity compared to mass spectrometry.[9]

    • The quadrupolar nature of the nuclei can lead to very broad signals, making quantification challenging.

    • Not a primary method for high-precision isotopic ratio determination.

Quantitative Data Summary

MethodSample FormThroughputPrecisionKey AdvantagesKey Disadvantages
IRMS Gas (CH₃Cl)LowVery High (≤0.2–0.6‰)High precision and accuracyComplex sample preparation, costly
ICP-MS/MS LiquidHighHigh (~1%)Fast analysis, minimal sample prepRequires management of interferences
TIMS Solid (CsCl)LowVery High (≤0.2‰)High precision, small sample sizeExtensive sample prep, fractionation effects
NMR Liquid/SolidModerateLowerNon-destructive, chemical infoLow sensitivity, broad signals

Experimental Protocols

Protocol 1: Isotopic Purity of ³⁵NaCl by ICP-MS/MS

This protocol outlines a validated method for the rapid and accurate determination of the ³⁵Cl/³⁷Cl ratio in sodium chloride samples using a triple quadrupole ICP-MS with oxygen as a reaction gas.[6]

1. Materials and Reagents:

  • Sodium (³⁵Cl) Chloride sample

  • NIST SRM 975a (or equivalent certified reference material for natural chlorine isotopic abundance).[6][12]

  • Enriched ³⁷Cl reference material (e.g., ERM®-AE642) for calibration of enriched samples.[6]

  • Optima grade HCl and NH₄OH for cleaning and rinsing.[6]

  • Ultrapure deionized water (18.2 MΩ·cm).

  • Cleaned perfluoroalkoxy alkane (PFA) vials.[6]

2. Standard and Sample Preparation:

  • Cleaning: Thoroughly clean all PFA vials by leaching in HCl and then HNO₃, followed by rinsing with ultrapure water.[6]

  • Stock Solutions: Prepare a stock solution of the ³⁵NaCl sample by accurately weighing and dissolving it in ultrapure water to a known concentration.

  • Working Solutions: Dilute the stock solution and reference materials with ultrapure water to a final chlorine concentration of approximately 10 ppm.[6] This concentration helps to mitigate matrix effects and keeps the signal within the detector's optimal range.[6]

3. Instrumental Analysis (ICP-MS/MS):

  • Instrument: A triple quadrupole ICP-MS instrument (e.g., Agilent 8900, Thermo Fisher iCAP TQ).

  • Reaction Gas: Use O₂ as the reaction gas to eliminate polyatomic interferences on ³⁵Cl⁺ and ³⁷Cl⁺.

  • Tuning: Tune the instrument for sensitivity and stability according to the manufacturer's recommendations.

  • Analysis Sequence:

    • Analyze a blank solution (ultrapure water) to establish the background.

    • Analyze the NIST SRM 975a standard multiple times to verify the accuracy and precision for natural isotopic abundance. The measured ³⁷Cl/³⁵Cl ratio should be within the certified uncertainty of the standard (0.31970 ± 0.00048).[6]

    • Analyze a rinsing solution (e.g., 1% NH₄OH) between samples to prevent carryover.[6]

    • Analyze the diluted ³⁵NaCl sample solutions in triplicate.

4. Data Analysis and Validation:

  • Calculate the average ³⁵Cl/³⁷Cl ratio for the sample replicates.

  • Determine the isotopic purity (atom % ³⁵Cl) using the following formula:

    • Atom % ³⁵Cl = [ (³⁵Cl / ³⁷Cl) / ( (³⁵Cl / ³⁷Cl) + 1 ) ] * 100

  • The system is considered self-validating if the analysis of the certified reference material consistently yields results within its specified uncertainty.

ICPMS_Workflow Dilution Dilution ICPMS ICPMS Dilution->ICPMS Introduce Sample Blank Blank ICPMS->Blank CRM_Run CRM_Run ICPMS->CRM_Run Sample_Run Sample_Run ICPMS->Sample_Run Ratio Ratio Sample_Run->Ratio Purity Purity Ratio->Purity Validation Validation Purity->Validation Result Result Validation->Result If Valid

Protocol 2: High-Precision Isotopic Analysis by TIMS

This protocol is adapted for researchers requiring the highest level of precision for isotopic ratio determination.[5][7][8]

1. Materials and Reagents:

  • Sodium (³⁵Cl) Chloride sample

  • Certified reference materials (as in Protocol 1)

  • High-purity Cesium (Cs) solution

  • Cation exchange resin

  • High-purity acids (e.g., HNO₃)

  • Spectroscopic grade graphite slurry.[7]

2. Sample Preparation and Purification:

  • Conversion to HCl: Dissolve the ³⁵NaCl sample in ultrapure water and pass it through a cation exchange resin to convert NaCl to HCl.[7][8]

  • Conversion to CsCl: Neutralize the resulting HCl solution with a high-purity Cs solution to form CsCl.

  • Purification (if necessary): If interfering anions like SO₄²⁻ are present, an automated chromatographic purification step may be required.[8]

  • Filament Loading: Evaporate a small aliquot of the purified CsCl solution onto a metal filament (e.g., Rhenium) that has been pre-coated with a graphite slurry.[7]

3. Instrumental Analysis (TIMS):

  • Instrument: A thermal ionization mass spectrometer (e.g., Thermo Scientific Triton Plus).

  • Analysis:

    • Introduce the filament into the mass spectrometer's high-vacuum source chamber.

    • Gradually heat the filament according to a strict temperature program to achieve stable ion emission of Cs₂Cl⁺.

    • Measure the ion beams for masses corresponding to Cs₂³⁵Cl⁺ and Cs₂³⁷Cl⁺ using a multi-collector system.

    • Repeat the analysis with certified reference materials loaded on separate filaments under identical conditions to correct for mass fractionation.

4. Data Analysis and Validation:

  • Calculate the raw ³⁷Cl/³⁵Cl ratio from the measured ion intensities.

  • Apply a mass fractionation correction factor derived from the analysis of the certified reference materials.

  • Calculate the final isotopic purity (atom % ³⁵Cl) from the corrected ratio.

  • The method's validity is confirmed by the accurate and precise measurement of the reference materials and the reproducibility of the fractionation correction.

TIMS_Workflow Loading Loading TIMS TIMS Loading->TIMS Heating Heating TIMS->Heating Measure Measure RawRatio RawRatio Measure->RawRatio Correction Correction RawRatio->Correction FinalPurity FinalPurity Correction->FinalPurity Result Result FinalPurity->Result

Conclusion and Recommendations

The choice of analytical method for determining the isotopic purity of Sodium (³⁵Cl) Chloride depends on the specific requirements of the application.

  • For high-throughput quality control and routine analysis where an accuracy of ~1% is sufficient, ICP-MS/MS is the method of choice. Its speed, ease of sample preparation, and ability to overcome polyatomic interferences make it a robust and efficient tool.[6]

  • For applications demanding the highest precision and accuracy , such as in the certification of reference materials or in studies where minute isotopic variations are significant, TIMS or IRMS are the preferred methods. While they require more intensive sample preparation, their precision is unmatched.[5]

  • NMR spectroscopy serves as a complementary, non-destructive technique that can confirm the chemical identity and provide qualitative isotopic information, though it is not suitable for precise quantitative purity assessment.[9][10]

By selecting the appropriate methodology and adhering to rigorous, self-validating protocols, researchers and drug development professionals can ensure the integrity of their isotopically labeled materials, leading to more reliable and reproducible scientific outcomes.

References

  • IMSERC. NMR Periodic Table: Chlorine NMR. Northwestern University. [Link]

  • Olson, E. J., et al. (2024). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O₂ reaction gas. Journal of Analytical Atomic Spectrometry. [Link]

  • Coleman, M. L., et al. (2001). Methods for the Stable Isotopic Analysis of Chlorine in Chlorate and Perchlorate Compounds. Analytical Chemistry, 73(19), 4735-4741. [Link]

  • Eggenkamp, H. G. M., & Coleman, M. L. (2000). Chlorine Stable Isotopes: A Comparison of Dual Inlet and Thermal Ionization Mass Spectrometric Measurements. Analytical Chemistry, 72(22), 5568-5572. [Link]

  • Bryce, D. L. (2009). Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 67, 239-307. [Link]

  • Horst, A., et al. (2019). Online isotope analysis of 37Cl/35Cl universally applied for semi-volatile organic compounds using GC-MC-ICPMS. Journal of Analytical Atomic Spectrometry, 34(11), 2269-2277. [Link]

  • Nešković, O. M., et al. (2003). Precise measurement of chlorine isotopes by thermal ionization mass spectrometry. Journal of Radioanalytical and Nuclear Chemistry, 258(1), 125-127. [Link]

  • Coleman, M. L., et al. (2001). Methods for the Stable Isotopic Analysis of Chlorine in Chlorate and Perchlorate Compounds. ResearchGate. [Link]

  • Man, P. Chlorine-35 and chlorine-37 NMR references. Pascal-Man. [Link]

  • Slanina, J. (2013). Analysis of stable chlorine isotope composition with high accuracy. Geological Survey of Slovak Republic. [Link]

  • American Elements. Sodium Chloride-35Cl Isotope. [Link]

  • Schaefer, T., & Sebastian, R. (1987). Chlorine-37/chlorine-35 isotope effects on the proton NMR spectra of some chloromethane derivatives. Practical consequences. Journal of the American Chemical Society, 109(22), 6508-6513. [Link]

  • Slae, A., et al. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(7), 675-679. [Link]

  • Liu, W., et al. (2022). Determination of Stable Chlorine Isotopes by Isotopic Preparative Chromatography (IPC) with Positive–Thermal Ionization Mass Spectrometry (P-TIMS). Isotopes in Environmental and Health Studies, 58(4-5), 415-426. [Link]

  • TheElkchemist. (2022, May 8). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. [Link]

  • Wikipedia. (2024, March 23). Isotopes of chlorine. [Link]

  • Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • Pogrebnyak, A. D., et al. (2020). Research of the 35Cl/37Cl isotope concentration distribution over the volume of NaCl crystals grown from an aqueous solution in a magnetic field. ResearchGate. [Link]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Kiefer, P., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Almac Group. (2019). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

  • Soun, M., et al. (2022). Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. Molecules, 27(9), 2634. [Link]

  • UCL. Method description for publication of mass spectrometry analysis carried out in. [Link]

Sources

Validation

cross-polarization efficiency in 35Cl vs 37Cl solid-state NMR

As a Senior Application Scientist specializing in solid-state NMR (ssNMR) crystallography, I frequently encounter a critical decision point in pharmaceutical drug development: how to optimally characterize the hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in solid-state NMR (ssNMR) crystallography, I frequently encounter a critical decision point in pharmaceutical drug development: how to optimally characterize the hydrochloride (HCl) salts of Active Pharmaceutical Ingredients (APIs). Because over 50% of all APIs are formulated as HCl salts, Chlorine ssNMR has emerged as a premier technique for polymorph fingerprinting and quality assurance without interference from excipients (1[1]).

However, researchers must choose between targeting the 35 Cl or 37 Cl isotope. Furthermore, because direct excitation of these broad quadrupolar nuclei is insensitive, Cross-Polarization (CP) from abundant protons ( 1 H) is often necessary. This guide objectively compares the CP efficiency, physical causality, and practical performance of 35 Cl versus 37 Cl ssNMR, providing actionable, self-validating protocols for your laboratory.

The Physical Causality: Nuclear Properties of 35 Cl vs 37 Cl

To understand why one isotope yields better CP efficiency than the other, we must first examine their fundamental quantum mechanical properties. Both isotopes are half-integer quadrupolar nuclei (spin I=3/2 ), meaning their charge distribution is non-spherical, leading to interactions with the local electric field gradient (EFG).

Table 1: Fundamental NMR Properties of Chlorine Isotopes

Property 35 Cl 37 ClImpact on NMR Experiment
Spin ( I ) 3/23/2Both exhibit a central transition (CT) and satellite transitions.
Natural Abundance 75.78%24.22% 35 Cl provides ~3.1x more baseline magnetization.
Gyromagnetic Ratio ( γ ) 2.624 × 10 7 rad s −1 T −1 2.184 × 10 7 rad s −1 T −1 35 Cl resonates at a higher frequency, yielding higher inherent SNR.
Quadrupole Moment ( Q ) -0.08249 barn-0.06493 barn 37 Cl experiences less second-order quadrupolar broadening.
Relative Receptivity ~3.5 (vs 13 C)~0.66 (vs 13 C) 35 Cl is vastly superior for trace API detection.

The Causality of Isotope Selection: While 35 Cl is the default choice due to its high natural abundance and higher gyromagnetic ratio, 37 Cl possesses a smaller quadrupole moment. Because second-order quadrupolar broadening scales with the square of the quadrupole moment ( Q2 ), 37 Cl central transition spectra are noticeably narrower (2[2]). This makes 37 Cl theoretically advantageous for resolving overlapping crystallographic sites in complex polymorphs, provided the sensitivity barrier can be overcome.

Cross-Polarization Mechanics in Quadrupolar Halogens

Cross-polarization to a quadrupolar nucleus is fundamentally different from CP to a spin-1/2 nucleus like 13 C. The efficiency of the polarization transfer relies on establishing the Hartmann-Hahn matching condition .

For a spin-3/2 nucleus where only the central transition (CT) is being excited, the effective RF field experienced by the spins is scaled by a factor of (I+1/2)=2 . Therefore, the modified Hartmann-Hahn condition is:

ω1,H​=2×ω1,Cl​

Why 35 Cl CP is More Efficient than 37 Cl CP:

  • RF Power Requirements: Because 37 Cl has a lower gyromagnetic ratio ( γ ), achieving the required RF nutation frequency ( ω1,Cl​ ) demands significantly more transmitter power than 35 Cl. Pushing high RF power for the duration of a CP contact time (often several milliseconds) risks probe arcing and severe dielectric heating of the pharmaceutical sample.

  • Orientation Dependence: The quadrupolar interaction causes the energy levels to be orientation-dependent in a powder sample. A standard rectangular CP pulse only matches a small fraction of crystallites. While adiabatic sweeps (like BRAIN-CP) mitigate this, the lower baseline magnetization of 37 Cl (24% abundance) means the absolute signal transferred per scan is drastically lower than 35 Cl.

Logic Goal Objective: API Polymorph Characterization Cl35 Select 35Cl (75.8% Abundance) Goal->Cl35 Default Protocol Cl37 Select 37Cl (24.2% Abundance) Goal->Cl37 High-Resolution Needs Adv35 Higher Sensitivity & Easier CP Matching Cl35->Adv35 Adv37 Reduced Quadrupolar Broadening Cl37->Adv37 App35 Primary Screening & Trace API Detection Adv35->App35 App37 Resolving Overlapping Crystallographic Sites Adv37->App37

Fig 1. Logical decision matrix for selecting 35Cl vs 37Cl in ssNMR studies.

Comparative Performance Matrix

When characterizing organic hydrochloride salts, the empirical performance heavily favors 35 Cl for routine analysis, though 37 Cl remains a powerful complementary tool for structural verification (3[3]).

Table 2: CP/MAS Performance Comparison in API Formulations

Metric 35 Cl BRAIN-CP 37 Cl BRAIN-CP
Relative Signal-to-Noise (per unit time) 1.00 (Baseline)~0.15 - 0.20
Required RF Power for CP Match Moderate (~25 kHz actual)High (~30+ kHz actual)
Spectral Resolution (Linewidth) Broader (Higher CQ​ impact)Narrower (Lower CQ​ impact)
Suitability for Low wt% Dosage Forms Excellent (Down to 0.45 wt% with DNP)Poor (Requires bulk pure API)
Primary Use Case Spectral Fingerprinting & Polymorph IDValidating EFG tensor calculations

Validated Experimental Methodology: 1 H- 35 Cl BRAIN-CP/MAS

To overcome the inefficiencies of standard CP, modern laboratories utilize Broadband Adiabatic Inversion Cross Polarization (BRAIN-CP) coupled with WURST-CPMG acquisition. This protocol is designed as a self-validating system to prevent wasted instrument time on precious API samples (4[4]).

Step-by-Step Protocol:
  • Probe Tuning & Liquid Calibration (Self-Validation Step):

    • Action: Pack a rotor with 1M NaCl(aq) and tune the X-channel to the 35 Cl Larmor frequency. Acquire a single-pulse spectrum.

    • Causality: In a liquid, the quadrupolar interaction averages to zero. This allows you to accurately measure the true 90° flip angle ( ω1,liq​ ) without orientation bias. Set the reference chemical shift to 0 ppm.

  • Solid-State RF Field Calculation:

    • Action: Calculate the effective central transition RF field for your solid sample: ω1,CT​=2×ω1,liq​ .

    • Validation: If your liquid 90° pulse is 10 µs ( ω1,liq​=25 kHz), your solid CT will experience 50 kHz. You now mathematically know your exact matching target, eliminating empirical guesswork.

  • Hartmann-Hahn Optimization via BRAIN-CP:

    • Action: Pack the API sample. Set the 1 H spin-lock amplitude to match the calculated ω1,CT​ (e.g., 50 kHz). Apply a BRAIN-CP sequence that sweeps the 35 Cl contact pulse amplitude adiabatically (e.g., ±10 kHz) around the 25 kHz actual RF level.

    • Causality: The adiabatic sweep ensures that all crystallite orientations—regardless of their specific quadrupolar coupling—transiently pass through the exact Hartmann-Hahn matching condition, maximizing polarization transfer across the entire powder pattern.

  • Signal Acquisition (WURST-CPMG):

    • Action: Following the CP transfer, acquire the signal using a WURST-CPMG echo train under moderate MAS (or static conditions if utilizing DNP).

    • Causality: Chlorine T2​ relaxation times are often much longer than T2∗​ dephasing times. The CPMG train refocuses the broad powder pattern into multiple echoes, which are co-added during processing to boost SNR by up to an order of magnitude.

Workflow Prep 1. API Sample Prep (Isotope Selection) Tune 2. Probe Tuning (Liquid Calibration) Prep->Tune Pulse 3. BRAIN-CP Sequence (Adiabatic Match) Tune->Pulse Acquire 4. WURST-CPMG (Echo Train) Pulse->Acquire Process 5. Spectral Processing (Polymorph ID) Acquire->Process

Fig 2. Self-validating experimental workflow for Chlorine ssNMR acquisition.

Strategic Recommendations for Drug Development

For drug development professionals characterizing API solid forms:

  • Always default to 35 Cl for initial screening. The ~5x higher absolute sensitivity (factoring in abundance and γ ) makes it the only viable choice for analyzing low weight-percent dosage forms (e.g., tablets where the API is <5% of the total mass).

  • Reserve 37 Cl for NMR Crystallography disputes. If 35 Cl spectra present heavily overlapping sites that cannot be deconvoluted due to second-order quadrupolar broadening, a targeted 37 Cl experiment on a bulk, pure API sample can provide the narrower linewidths needed to extract precise Electric Field Gradient (EFG) tensors and validate DFT structural predictions.

  • Leverage DNP for formulated drugs. If CP/MAS is still yielding low SNR on 35 Cl due to excipient dilution, Dynamic Nuclear Polarization (DNP) combined with BRAIN-CP can provide signal enhancements up to 50-fold, reducing acquisition times from days to minutes (1[1]).

References

  • Hirsh, D. A., Rossini, A. J., Emsley, L., & Schurko, R. W. (2016). 35Cl dynamic nuclear polarization solid-state NMR of active pharmaceutical ingredients. Physical Chemistry Chemical Physics. 1

  • Schurko, R. W., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm (RSC Publishing).4

  • Skibsted, J., & Jakobsen, H. J. (1998). 35Cl and 37Cl Magic-Angle Spinning NMR Spectroscopy in the Characterization of Inorganic Perchlorates. ACS Publications. 2

  • Bryce, D. L., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.3

Sources

Safety & Regulatory Compliance

Safety

Sodium (~35~Cl)chloride proper disposal procedures

Operational & Disposal Guide for Sodium (³⁵Cl)chloride in Laboratory Settings Executive Summary & Mechanistic Context In drug development and metabolic tracing, isotopically labeled compounds like Sodium (³⁵Cl)chloride a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Guide for Sodium (³⁵Cl)chloride in Laboratory Settings

Executive Summary & Mechanistic Context

In drug development and metabolic tracing, isotopically labeled compounds like Sodium (³⁵Cl)chloride are indispensable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications. A critical operational pitfall I frequently observe in the field is the conflation of stable ³⁵Cl with the radioactive ³⁶Cl isotope.

Let me be clear: Chlorine-35 is a naturally occurring, stable isotope (comprising ~76% of natural chlorine)[1]. Its disposal is dictated by standard chemical safety protocols, not radiological guidelines. However, because highly enriched Sodium (³⁵Cl)chloride (CAS 20510-55-8) is a high-value reagent[2], standard disposal is often a missed economic opportunity. This guide details both the chemical recovery and the compliant disposal pathways for Na³⁵Cl waste streams.

Comparative Data: Isotope Handling Profiles

To establish a baseline for safety and logistics, the following table summarizes the operational differences between standard, stable, and radioactive chloride salts.

PropertyNatural NaClSodium (³⁵Cl)chlorideSodium (³⁶Cl)chloride
CAS Number 7647-14-520510-55-8N/A (Radiolabeled)
Isotope Stability StableStableRadioactive (β⁻ emitter)
Primary Application Buffer preparationMS tracing, NMRRadiotracer assays
Regulatory Framework RCRA (Exempt if pure)RCRA (Exempt if pure)NRC (Rad-waste)
Preferred Workflow Aqueous Drain DisposalIsotope Recovery Regulated Decay/Disposal

Operational Workflow

The decision to recover versus dispose of Na³⁵Cl depends entirely on the chemical purity of the waste stream.

G Start Sodium (³⁵Cl)chloride Waste Stream CheckPurity Assess Chemical Purity & Volume Start->CheckPurity Decision Is recovery economically viable? CheckPurity->Decision Recovery Protocol A: Isotope Recovery Decision->Recovery Yes Disposal Protocol B: Aqueous Disposal Decision->Disposal No Purify AgCl Precipitation & Conversion Recovery->Purify Drain pH Neutralization & Drain Release Disposal->Drain

Decision matrix for Sodium (³⁵Cl)chloride waste handling: Recovery vs. Disposal.

Step-by-Step Methodologies

Protocol A: Economical Recovery of ³⁵Cl (Precipitation & Ion Exchange)

Due to the high procurement cost of enriched ³⁵Cl, recovering the chloride ions from clean aqueous waste streams is highly recommended. This protocol utilizes differential solubility to isolate and purify the isotope.

  • Filtration: Pass the aqueous waste through a 0.22 µm PTFE filter.

    • Causality: This removes particulate impurities that would otherwise co-precipitate and contaminate the recovered isotope.

  • Precipitation: Add 0.1 M Silver Nitrate (AgNO₃) dropwise to the solution under continuous stirring.

    • Causality: Ag⁺ reacts with ³⁵Cl⁻ to form insoluble Ag³⁵Cl. The extremely low solubility product constant (Ksp = 1.7 × 10⁻¹⁰) ensures near-quantitative recovery of the valuable ³⁵Cl isotope from the aqueous phase.

    • Self-Validation: The supernatant should test negative for chloride ions upon the addition of a final test drop of AgNO₃ (the absence of further white cloudiness indicates complete precipitation).

  • Centrifugation: Centrifuge the suspension at 4000 × g for 10 minutes. Decant and discard the supernatant.

  • Conversion to Na³⁵Cl: Suspend the Ag³⁵Cl pellet in deionized water and add a slight stoichiometric excess of Sodium Sulfide (Na₂S).

    • Causality: Silver sulfide (Ag₂S) has a vastly lower solubility product (Ksp = 6.3 × 10⁻⁵⁰) than AgCl[3]. This massive thermodynamic driving force displaces the ³⁵Cl⁻ back into solution while precipitating the silver as Ag₂S.

    • Self-Validation: The complete color shift of the precipitate from white (AgCl) to deep black (Ag₂S) visually confirms the success of the ion exchange.

  • Final Isolation: Filter out the black Ag₂S precipitate using a sub-micron filter. Lyophilize (freeze-dry) the remaining supernatant to yield high-purity solid Sodium (³⁵Cl)chloride.

Protocol B: Standard Aqueous Disposal

If the ³⁵Cl stream is heavily contaminated with organics or biohazardous materials where recovery is unfeasible, it must be disposed of according to the contaminants present. If it is purely an aqueous salt solution, it is non-hazardous.

  • Contaminant Assessment: Verify the absence of heavy metals, toxic organics, or biological agents.

    • Causality: Under the EPA's Resource Conservation and Recovery Act (RCRA) "mixture rule" (40 CFR § 261)[4], mixing a non-hazardous salt with a listed hazardous waste renders the entire mixture hazardous. If pure, Na³⁵Cl is RCRA-exempt.

  • pH Neutralization: Ensure the solution pH is between 6.0 and 9.0. Adjust with 1M NaOH or 1M HCl if necessary.

    • Causality: Municipal wastewater regulations strictly prohibit the discharge of highly acidic or basic solutions to prevent infrastructural corrosion.

    • Self-Validation: Use a calibrated pH meter to confirm the final effluent stabilizes within the target range before drain release.

  • Dilution and Drain Release: Flush down the laboratory sink with a minimum 10-fold volumetric excess of water.

    • Causality: High localized salinity can cause osmotic shock to municipal bioreactors and corrode plumbing over time. Dilution mitigates these risks.

References

  • Chlorine-35 Isotope Applications and Properties. BuyIsotope. Available at:[Link]

  • Sodium Chloride-35Cl Isotope (CAS 20510-55-8) Technical Data. American Elements. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (40 CFR § 261). U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hydrothermal microwave synthesis of water soluble NIR-II emitting Ag2S quantum dots. Royal Society of Chemistry (Nanoscale, 2025). Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Sodium Chloride (~³⁵Cl): From Benchtop to Disposal

As researchers and scientists, our focus is often on the novel and the complex. However, mastery of the fundamentals, including the safe handling of common laboratory reagents, is the bedrock of reproducible and, most im...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our focus is often on the novel and the complex. However, mastery of the fundamentals, including the safe handling of common laboratory reagents, is the bedrock of reproducible and, most importantly, safe scientific discovery. This guide provides an in-depth, practical framework for handling Sodium Chloride (NaCl), with specific consideration for isotopically labeled variants such as Sodium (~³⁵Cl) chloride.

At the outset, it is critical to understand the nature of the specified isotope. Chlorine-35 is a stable, non-radioactive isotope of chlorine.[1] Therefore, Sodium (~³⁵Cl) chloride does not present any radiological hazards, and the required safety protocols are identical to those for standard, natural abundance Sodium Chloride.[1][2] The primary hazards are associated with the chemical's physical properties as a crystalline solid or aqueous solution.

This guide moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a deep, transferable understanding of laboratory safety.

Hazard Identification and Risk Assessment

Sodium Chloride is not classified as a hazardous substance under the US OSHA Hazard Communication Standard.[3][4] However, this does not mean it is without risk. Good laboratory practice dictates a thorough risk assessment before any procedure.

Primary Hazards:

  • Eye Irritation: Dust or splashes can cause mechanical irritation and discomfort.[5][6] In case of contact, it is crucial to irrigate the eyes with clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[7][8]

  • Skin Irritation: Prolonged or repeated contact with solid NaCl or concentrated solutions can lead to skin dryness or mild irritation.[5][9]

  • Respiratory Tract Irritation: Inhalation of high concentrations of airborne dust can irritate the respiratory system.[8][10]

  • Hygroscopic Nature: Sodium chloride readily absorbs moisture from the air, which can lead to clumping and affect weighing accuracy.[3]

Incompatible Materials:

  • Strong Acids: Contact with strong acids like sulfuric acid can lead to the release of hydrogen chloride gas.[9]

  • Reactive Metals: Avoid contact with reactive metals.

  • Strong Oxidizing Agents: Keep separate from strong oxidizing agents.[3]

Engineering Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), always prioritize engineering and administrative controls to minimize exposure.

  • Ventilation: When handling large quantities of powdered Sodium Chloride that may generate dust, work in a well-ventilated area.[8] The use of a chemical fume hood or an area with a dedicated exhaust system is recommended.[2][9]

  • Housekeeping: Maintain a clean workspace. Regularly clean benches and floors to prevent the accumulation of dust.[10] For spills, it is preferable to vacuum or wet-sweep the material to avoid making dust airborne.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following flowchart provides a decision-making framework for selecting the correct level of protection.

PPE_Selection_NaCl cluster_form Step 1: Determine Physical Form cluster_solid Step 2: Solid NaCl Protocol cluster_solution Step 2: NaCl Solution Protocol start Start: Assess NaCl Handling Task form_check Working with solid (powder) or solution? start->form_check solid_qty_check Generating significant dust? (e.g., large quantity transfer, milling) form_check->solid_qty_check Solid solution_splash_check Significant splash risk? (e.g., large volume transfer, vigorous mixing) form_check->solution_splash_check Solution solid_ppe_low Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat solid_qty_check->solid_ppe_low No (e.g., small-scale weighing) solid_ppe_high Enhanced PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat - Respiratory Protection (e.g., N95 Dust Mask) solid_qty_check->solid_ppe_high Yes solution_ppe_low Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat solution_splash_check->solution_ppe_low No (e.g., pipetting small volumes) solution_ppe_high Enhanced PPE: - Chemical Safety Goggles or Face Shield - Nitrile Gloves - Lab Coat solution_splash_check->solution_ppe_high Yes

Caption: PPE selection flowchart for handling Sodium Chloride.

The following table summarizes the specific PPE components and their intended use.

PPE ComponentSpecificationRationale and Use Case
Eye Protection Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant) or Chemical Safety Goggles.[3][4][6]Baseline Requirement: Protects against accidental splashes when working with solutions or minor dust exposure. Use Goggles: When handling bulk powder or there is a significant splash risk.[5]
Hand Protection Nitrile or neoprene gloves.[5][6]Baseline Requirement: Prevents skin dryness and irritation from prolonged contact.[9] Gloves should be inspected before use and removed using the proper technique to avoid contaminating the skin.[2][4]
Body Protection Fully-buttoned laboratory coat.[6]Baseline Requirement: Protects skin and personal clothing from minor spills and contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) or European Standard EN 149.[3][11]Task-Specific Requirement: Necessary when engineering controls are insufficient to control dust formation, such as when weighing or transferring large quantities of solid NaCl.[2][12]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a standardized protocol minimizes variability and enhances safety.

Protocol 1: Weighing Solid Sodium Chloride
  • Preparation: Don the required PPE: lab coat, nitrile gloves, and safety glasses.[6] If weighing a large quantity (>100g), perform the work in a ventilated enclosure or fume hood and consider a dust mask.

  • Tare: Place a clean, dry weigh boat or beaker on the analytical balance and tare the scale.

  • Transfer: Carefully use a clean spatula to transfer the Sodium Chloride from the reagent container to the weigh boat. Minimize the drop height to prevent dust generation.

  • Clean-up: Close the main reagent container tightly.[8] Carefully wipe down the spatula and any minor spills on the balance or benchtop with a damp cloth to prevent dust from becoming airborne.

  • Doffing: Remove gloves and wash hands thoroughly with soap and water.[7]

Protocol 2: Preparing an Aqueous Solution
  • Preparation: Don the required PPE: lab coat, nitrile gloves, and safety glasses. For large volumes with a splash risk, upgrade to safety goggles.

  • Measurement: Measure the required volume of deionized water into an appropriate beaker or flask.

  • Dissolution: Place the vessel on a magnetic stir plate and add a stir bar. While stirring, slowly add the pre-weighed Sodium Chloride to the vortex to prevent splashing.

  • Storage: Once fully dissolved, transfer the solution to a clearly labeled storage bottle. The label should include the chemical name (Sodium Chloride), concentration, date, and your initials.

  • Clean-up: Wash all glassware thoroughly. Remove gloves and wash hands.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

Solid Waste Disposal
  • Contaminated Materials: Used weigh boats, gloves, and paper towels contaminated with Sodium Chloride should be disposed of in the regular laboratory waste bin, unless they are grossly contaminated or mixed with a hazardous substance.

  • Excess Solid NaCl: Unwanted or excess solid Sodium Chloride should be collected in a sealable, clearly labeled waste container.[6] This container should be managed as non-hazardous chemical waste according to your institution's guidelines.

Aqueous Waste Disposal
  • Dilute Solutions (<10% w/v): According to standard laboratory safety guidelines, dilute, non-hazardous salt solutions can typically be disposed of down the drain with copious amounts of running water to ensure sufficient dilution.[13][14] This prevents potential harm to plumbing.

  • Concentrated Solutions (>10% w/v): Concentrated saline solutions should be collected in a designated aqueous waste container.[6] The container must be properly sealed and labeled. Do not mix with other waste streams like organic solvents.[15]

Empty Container Disposal
  • An empty Sodium Chloride container is not considered hazardous waste.[6] The container should be triple-rinsed with water, the label defaced, and then it can typically be disposed of in the regular trash or recycled, depending on institutional policy.[15]

By integrating these principles of risk assessment, procedural diligence, and responsible disposal into your daily laboratory work, you build a foundation of safety and scientific integrity. This comprehensive approach ensures that even the most common reagents are handled with the respect and care they deserve.

References

  • HTMC Group. (n.d.). Safety, Storage, and Handling of Sodium Chloride in Industries.
  • Fisher Scientific. (2009, June 22). Sodium chloride - SAFETY DATA SHEET.
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